Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196905. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYNWEIHLHVPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950236 | |
| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27568-04-3 | |
| Record name | 27568-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27568-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the prevalent synthetic methodology, including experimental protocols and key reaction mechanisms.
Overview of the Synthetic Pathway
The primary and most established method for synthesizing this compound is the Gould-Jacobs reaction.[1] This versatile method for preparing 4-hydroxyquinoline derivatives involves a two-step process:
-
Condensation: The initial step is the condensation of an aniline derivative, in this case, 2-anisidine, with an alkoxy methylenemalonic ester, typically diethyl ethoxymethylenemalonate. This reaction forms an anilidomethylenemalonic ester intermediate, specifically Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.
-
Thermal Cyclization: The intermediate is then subjected to high temperatures, leading to an intramolecular cyclization to form the quinoline ring system.
This sequence provides an efficient route to the target molecule. The overall reaction is depicted in the workflow below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.
Synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (Intermediate)
While a specific, detailed experimental protocol for the synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate was not found in the available literature, the general procedure for the condensation step of the Gould-Jacobs reaction can be adapted. This typically involves reacting the aniline with diethyl ethoxymethylenemalonate, often with heating.
A general approach involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate.[2] In many instances, this reaction proceeds in high yield.[2]
Synthesis of this compound (Final Product)
The thermal cyclization of the intermediate is carried out in a high-boiling solvent.
Procedure:
-
Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm (100 mL).[3]
-
Heat the suspension to 250 °C.[3]
-
Maintain the reaction mixture at this temperature overnight in a sand bath.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the cooled mixture with pentane (750 mL) to precipitate the product.[3]
-
Collect the resulting solid by filtration.[3]
-
Wash the solid with hexane to remove impurities.[3]
-
Dry the final product. This procedure affords the target compound with a yield of approximately 64%.[3]
Reaction Mechanism
The synthesis of this compound proceeds via the Gould-Jacobs reaction mechanism.
Caption: The mechanism of the Gould-Jacobs reaction for the synthesis of the target compound.
The mechanism is initiated by a nucleophilic attack from the nitrogen of 2-anisidine on the electron-deficient carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form the intermediate, Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.[1] The subsequent step involves a 6-electron cyclization reaction upon heating, followed by the elimination of a second molecule of ethanol to form the quinoline ring. The product, this compound, exists in equilibrium with its keto tautomer, Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) |
| This compound | C₁₃H₁₃NO₄ | 247.25 | [M+H]⁺: 248.0[3] |
Note: Further characterization data such as melting point, ¹H NMR, ¹³C NMR, and IR spectra are essential for confirming the identity and purity of the synthesized compounds but were not available in the consulted resources.
Alternative Synthetic Approaches
While the Gould-Jacobs reaction is the most direct and commonly cited method for the synthesis of this compound, other general methods for the synthesis of quinolines exist. These include the Skraup, Doebner-von Miller, Conrad-Limpach, and Combes syntheses. However, the applicability and efficiency of these methods for the specific synthesis of this compound would require further investigation. Microwave-assisted Gould-Jacobs reactions have also been shown to improve yields and shorten reaction times for the synthesis of quinoline derivatives.[4]
Safety Considerations
2-Anisidine:
-
Used in the manufacture of dyes.
-
Acute exposure can cause skin irritation.
-
Inhalation may lead to headaches and vertigo.
-
Animal studies have indicated that oral exposure may lead to tumors.
Diethyl ethoxymethylenemalonate:
-
Causes eye, skin, and respiratory tract irritation.
-
May cause allergic skin and respiratory reactions.
-
May be harmful if swallowed.
Dowtherm A (High-boiling solvent):
-
Appropriate personal protective equipment, including heat-resistant gloves and safety glasses, should be worn when handling this solvent at high temperatures.
-
The reaction should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
It is imperative to consult the Safety Data Sheets (SDS) for all reagents and solvents before commencing any experimental work and to adhere to all standard laboratory safety procedures.
Conclusion
The synthesis of this compound is reliably achieved through the Gould-Jacobs reaction, a two-step process involving condensation and thermal cyclization. This guide provides the fundamental knowledge required to undertake this synthesis. For researchers and drug development professionals, careful execution of the experimental protocol and thorough characterization of the products are paramount to ensure the quality and purity of this valuable quinoline derivative for further investigation and application.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]
- 4. ablelab.eu [ablelab.eu]
An In-depth Technical Guide to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoline derivatives. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on related structures.
Chemical and Physical Properties
This compound, with the CAS number 27568-04-3, possesses the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol .[1] It is a solid at room temperature and should be stored in a dry environment at -20°C for optimal stability.[1][2]
Physical Properties
A summary of the known and predicted physical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| CAS Number | 27568-04-3 | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 373.2 ± 37.0 °C (Predicted) | [4] |
| Density | 1.277 g/cm³ (Predicted) | [4] |
| Storage Temperature | -20°C | [1] |
Table 1: Physical Properties of this compound
Spectral Data
Mass Spectrometry:
-
Predicted Collision Cross Section (CCS) values (Ų): [7]
-
[M+H]⁺: 151.6
-
[M+Na]⁺: 161.1
-
[M-H]⁻: 154.1
-
While experimental NMR and IR spectra are not available, resources like ChemicalBook indicate their potential availability.[8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the thermal cyclization of a malonate derivative. A detailed experimental protocol is provided below.[4][5]
Materials:
-
Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate
-
Dowtherm A
-
Pentane
-
Hexane
Procedure:
-
Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL).
-
Heat the reaction mixture to 250 °C in a sand bath and maintain this temperature overnight.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with pentane (750 mL) to precipitate the product.
-
Collect the resulting solid product by filtration.
-
Wash the solid with hexane to afford the target compound.
This procedure has been reported to yield approximately 25.7 g (64% yield) of this compound.[5][6]
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Biological Activity
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the quinoline core, the hydroxyl group, the methoxy group, and the ethyl ester. The quinoline ring system can undergo electrophilic substitution reactions. The hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid. The presence of both a hydroxyl group and a methoxy group on the aromatic ring can influence the regioselectivity of these reactions.
Potential Biological Activity
While specific biological studies on this compound are limited, the broader class of 4-hydroxyquinoline derivatives has shown significant potential as anticancer agents. The proposed mechanisms of action for these compounds often involve the inhibition of key cellular processes required for cancer cell proliferation and survival.
Anticancer Mechanisms of 4-Hydroxyquinoline Derivatives:
-
Topoisomerase Inhibition: Some quinoline derivatives can interfere with the function of topoisomerases, which are enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, these compounds can lead to DNA strand breaks and ultimately, cell death.
-
Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks). By blocking these signaling pathways, they can halt cell proliferation and survival.
Based on these general mechanisms, a hypothetical signaling pathway illustrating the potential anticancer effects of this compound is presented below.
Caption: Hypothetical signaling pathways targeted by this compound.
Conclusion
This compound is a quinoline derivative with potential for further investigation in the field of medicinal chemistry. This technical guide has summarized its known chemical and physical properties and provided a detailed synthesis protocol. While experimental data on its spectral characteristics and biological activity are currently limited, the established anticancer properties of the broader 4-hydroxyquinoline class suggest that this compound may warrant further study as a potential therapeutic agent. Future research should focus on obtaining comprehensive experimental data to fully elucidate its chemical properties and biological functions.
References
- 1. usbio.net [usbio.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester - Amerigo Scientific [amerigoscientific.com]
- 4. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]
- 5. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]
- 6. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. PubChemLite - this compound (C13H13NO4) [pubchemlite.lcsb.uni.lu]
- 8. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER(27568-04-3) 1H NMR [m.chemicalbook.com]
Spectroscopic and Synthetic Profile of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and analytical protocols for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and pharmaceutical research. Due to the limited availability of direct experimental spectra in published literature, this guide combines reported data with predicted values and data from structurally similar compounds to offer a robust analytical profile.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The primary ionization adduct observed is the protonated molecule [M+H]⁺.
| Adduct | Reported m/z | Predicted m/z | Source |
| [M+H]⁺ | 248.0 | 248.09174 | APCI[1] |
| [M+Na]⁺ | - | 270.07368 | Predicted[2] |
| [M-H]⁻ | - | 246.07718 | Predicted[2] |
| [M]⁺ | - | 247.08391 | Predicted[2] |
| Molecular Formula | C₁₃H₁₃NO₄ | - | - |
| Molecular Weight | 247.25 g/mol | - | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data is estimated based on the analysis of structurally related compounds, specifically "Ethyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate"[3], and general principles of NMR spectroscopy for quinoline derivatives. The exact chemical shifts and coupling constants may vary.
¹H NMR (Proton NMR) Data (Estimated)
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 | s | - |
| H-5 | ~7.2-7.4 | m | - |
| H-6 | ~7.5-7.7 | m | - |
| H-7 | ~7.0-7.2 | m | - |
| OCH₃ (at C-8) | ~3.9 | s | - |
| OCH₂CH₃ | ~4.3 | q | 7.1 |
| OCH₂CH₃ | ~1.4 | t | 7.1 |
| OH (at C-4) | ~11.0-12.0 | br s | - |
| NH | ~10.0-11.0 | br s | - |
¹³C NMR (Carbon NMR) Data (Estimated)
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| C=O (ester) | ~168-172 |
| C-2 | ~140-145 |
| C-3 | ~105-110 |
| C-4 | ~170-175 |
| C-4a | ~140-145 |
| C-5 | ~115-120 |
| C-6 | ~125-130 |
| C-7 | ~110-115 |
| C-8 | ~150-155 |
| C-8a | ~120-125 |
| OCH₃ (at C-8) | ~55-60 |
| OCH₂CH₃ | ~60-65 |
| OCH₂CH₃ | ~14-15 |
Infrared (IR) Spectroscopy
The following table lists the expected characteristic infrared absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 (broad) | O-H / N-H | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2980-2850 | C-H (aliphatic) | Stretching |
| 1735-1715 | C=O (ester) | Stretching |
| 1650-1630 | C=O (keto tautomer) | Stretching |
| 1620-1580 | C=C / C=N (ring) | Stretching |
| 1275-1200 | C-O (aryl ether) | Stretching |
| 1250-1000 | C-O (ester) | Stretching |
UV-Visible (UV-Vis) Spectroscopy
Quinoline derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum arising from π-π* transitions. For this compound, significant absorption maxima are expected in the following regions:
| Wavelength (λmax, nm) | Solvent | Transition Type |
| ~220-240 | Ethanol | π-π |
| ~280-300 | Ethanol | π-π |
| ~320-350 | Ethanol | n-π* / π-π* |
The position and intensity of these bands are sensitive to solvent polarity.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methods for quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Employ an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks of interest labeled with their corresponding wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
-
Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated mass for the molecular formula.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Synthesis and Workflow Visualizations
The following diagrams illustrate the synthesis and analytical workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: General analytical workflow for compound characterization.
References
Crystal Structure of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate and its Derivatives: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitutions at the 3, 4, and 8 positions of the quinoline ring in the title compound suggest potential for unique pharmacological profiles. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This technical guide aims to provide a comprehensive overview of the crystal structure of this compound and its derivatives.
Current State of Crystallographic Data
Despite a thorough search of publicly available scientific databases and literature, specific single-crystal X-ray diffraction data for This compound could not be located. This includes key crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates. While information on the synthesis of this compound is available, the associated publications do not report a crystal structure determination.
The scientific literature does, however, contain detailed crystallographic information for a closely related but structurally distinct compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one . It is crucial to differentiate between these two molecules as the presence of a carbonyl group at the 2-position and an ethyl group at the 3-position in the latter significantly alters its electronic and steric properties compared to the title compound, which possesses an ethyl carboxylate group at the 3-position and a hydroxyl group at the 4-position.
Analysis of a Related Structure: 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one
To provide some context and an example of the crystallographic analysis of a similar quinoline derivative, we present the data for 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.
Crystallographic Data Summary
The crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one has been determined by single-crystal X-ray diffraction.[1][2] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 11.4824 (4) Å |
| b | 6.9072 (2) Å |
| c | 14.4978 (5) Å |
| α | 90° |
| β | 113.1283 (15)° |
| γ | 90° |
| Volume | 1057.42 (6) ų |
| Z | 4 |
| Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1][2]
In the crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, the quinoline ring system is nearly planar.[1][2] The molecules are linked by N—H···O and O—H···O hydrogen bonds, forming chains along the b-axis.[1][2] These chains are further stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules.[1][2]
Experimental Protocols: A General Overview
While a specific experimental protocol for the crystal structure determination of this compound is not available, a general workflow for such an analysis would typically involve the following steps.
Synthesis and Crystallization Workflow
The initial step involves the synthesis of the target compound, followed by a purification process to obtain a high-purity sample suitable for crystallization.
Caption: General workflow for synthesis and crystallization.
A common synthetic route to 4-hydroxyquinoline-3-carboxylates involves the Gould-Jacobs reaction. For this compound, a plausible synthesis involves the reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[3]
Crystallization is a critical step and often involves techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents or solvent mixtures to obtain single crystals of sufficient size and quality for X-ray diffraction.
X-ray Diffraction and Structure Solution Workflow
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Caption: Workflow for X-ray diffraction and structure solution.
The process involves mounting a single crystal on a goniometer head and placing it in an X-ray diffractometer. The crystal is then irradiated with X-rays, and the diffraction pattern is collected. The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, and subsequently refined to obtain the final atomic coordinates and other structural parameters.
Conclusion and Future Outlook
There is currently a gap in the scientific literature regarding the experimentally determined crystal structure of this compound. The availability of such data would be highly valuable for the scientific community, particularly for researchers in the fields of medicinal chemistry and materials science. It would enable detailed computational studies, facilitate the design of novel derivatives with improved properties, and provide a deeper understanding of the structure-property relationships within this class of compounds. Future work should focus on the synthesis of high-purity this compound and the growth of single crystals suitable for X-ray diffraction analysis to elucidate its definitive solid-state structure.
References
- 1. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]
- 2. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 3. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]
The Biological Versatility of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry due to the wideranging biological activities exhibited by its derivatives.[1] This privileged structure has been the foundation for the development of numerous therapeutic agents, and its versatility continues to inspire the design and synthesis of novel compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity of Quinoline Derivatives
Quinoline-based compounds have emerged as a significant class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines.[2] Their mechanisms of action are diverse, often targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[3]
Quantitative Anticancer Data
The anticancer efficacy of quinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various quinoline derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Quinoline-Chalcone Derivatives | ||
| Compound 12e | MGC-803 (Gastric) | 1.38[4] |
| HCT-116 (Colon) | 5.34[4] | |
| MCF-7 (Breast) | 5.21[4] | |
| Quinoline chalcone 6 | HL-60 (Leukemia) | 0.59[4] |
| 4,7-Disubstituted Quinoline Derivatives | ||
| 7-chloro-4-quinolinylhydrazone derivative (unspecified) | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³)[2] |
| HCT-8 (Colon) | 0.314 - 4.65 (µg/cm³)[2] | |
| HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³)[2] | |
| Other Quinoline Derivatives | ||
| 6-Bromo-5-nitroquinoline (4) | C6 (Glioblastoma) | >50[5] |
| HeLa (Cervical) | 25-50[5] | |
| HT29 (Colon) | <25[5] | |
| 6,8-diphenylquinoline (13) | C6 (Glioblastoma) | <25[5] |
| HeLa (Cervical) | <25[5] | |
| HT29 (Colon) | <25[5] |
Key Signaling Pathways in Anticancer Activity
Quinoline derivatives exert their anticancer effects by modulating several critical signaling pathways. The PI3K/Akt/mTOR and EGFR pathways are prominent targets.
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6] Its aberrant activation is a common feature in many cancers. Certain quinoline derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[7][8][9]
Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Several quinoline derivatives have been developed as potent EGFR inhibitors.[5][10][11][12]
Caption: Quinoline derivatives can act as EGFR inhibitors.
Antimicrobial Activity of Quinoline Derivatives
Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their spectrum of activity includes both Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Data
The antimicrobial potency of quinoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Quinoline-2-one Derivatives | ||
| Compound 6c | MRSA | 0.75 |
| VRE | 0.75 | |
| MRSE | 2.50 | |
| 6-amino-4-methyl-1H-quinoline-2-one Derivatives | ||
| Compound 2 | Bacillus cereus | 3.12 |
| Staphylococcus aureus | 3.12 | |
| Compound 6 | Bacillus cereus | 3.12 |
| Staphylococcus aureus | 3.12 | |
| Quinoline-based Hydroxyimidazolium Hybrids | ||
| Hybrid 7b | Staphylococcus aureus | 2 |
| Mycobacterium tuberculosis H37Rv | 10 | |
| Hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 |
Antiviral Activity of Quinoline Derivatives
Several quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including Dengue virus and Zika virus. Their mechanisms of action can involve targeting viral enzymes or interfering with the viral life cycle.
Quantitative Antiviral Data
The antiviral efficacy is often reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that produces 50% of its maximal effect or inhibits viral replication by 50%, respectively. The half-maximal cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50/IC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.
| Compound/Derivative | Virus | EC50/IC50 (µM) | CC50 (µM) | SI |
| 5,7-dichloro-2-isopropylquinolin-8-ol (1) | Dengue Virus Serotype 2 | 3.03 (IC50) | 16.06 | 5.30 |
| 5,7-dichloro-2-isobutylquinolin-8-ol (2) | Dengue Virus Serotype 2 | 0.49 (IC50) | 19.39 | 39.5 |
| 2,8-bis(trifluoromethyl)quinoline derivative (141a) | Zika Virus | 1.1 (EC50) | 13 | 11.8 |
| 2,8-bis(trifluoromethyl)quinoline derivative (141b) | Zika Virus | 1.3 (EC50) | >25 | >19.2 |
| Mefloquine | Zika Virus | 0.7 (EC50) | 5.8 | 8.3 |
Anti-inflammatory Activity of Quinoline Derivatives
Quinoline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate key inflammatory pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of quinoline derivatives can be assessed in various models, and the results are often presented as IC50 values for the inhibition of inflammatory mediators or enzymes.
| Compound/Derivative | Assay | IC50 (µM) |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity |
Key Signaling Pathways in Anti-inflammatory Activity
The NF-κB signaling pathway is a critical regulator of the inflammatory response. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of various inflammatory genes. Certain quinoline derivatives can inhibit this pathway, thereby exerting their anti-inflammatory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous natural and synthetic bioactive compounds. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, drawing upon the established biological activities of structurally related quinoline, quinolinone, and styrylquinoline analogs. The information presented herein is intended to guide further research and drug development efforts by elucidating potential molecular targets and signaling pathways.
Quantitative Data on the Biological Activity of Related Quinoline Derivatives
The following tables summarize the inhibitory activities of various quinoline derivatives against key molecular targets and pathogenic organisms. This data, derived from studies on analogous compounds, provides a valuable reference for predicting the potential efficacy of this compound.
Table 1: Anticancer Activity of Quinoline Derivatives (IC50 Values)
| Compound Class | Specific Derivative | Target/Cell Line | IC50 (µM) |
| 4-Oxoquinoline-3-carboxamide | Derivative 16b | Gastric cancer cell line | 1.92[1] |
| 4-Oxoquinoline-3-carboxamide | Derivative 17b | Gastric cancer cell line | 5.18[1] |
| Pyrazolo[4,3-f]quinoline | Compound 1M | Various cancer cell lines | < 8[2][3] |
| Pyrazolo[4,3-f]quinoline | Compound 2E | Various cancer cell lines | < 8[2][3] |
| Imidazopyridine | Compound 35 | PI3Kα | 0.15[4] |
| Imidazopyridine | Compound 40 | PI3Kα | 0.50[4] |
Table 2: Anti-HIV Activity of Styrylquinoline Derivatives (IC50 Values)
| Compound Class | Specific Derivative | Target | IC50 (µM) |
| Styrylquinoline | General | HIV Integrase (3'-processing) | 0.5 - 5 |
| Styrylquinazoline | Compound 5c | HIV Integrase | 0.8 |
Table 3: Antimicrobial Activity of Quinoline Derivatives (MIC Values)
| Compound Class | Target Organism(s) | MIC Range (µg/mL) |
| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8[5] |
| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity observed[5] |
| Quinolone-based dihydrotriazine | S. aureus, E. coli | 2 |
Putative Mechanisms of Action and Experimental Protocols
Based on the activities of structurally similar compounds, this compound is hypothesized to exert its biological effects through one or more of the following mechanisms:
Anticancer Activity via Topoisomerase II Inhibition
Mechanism Overview: Quinolone derivatives have been shown to target mammalian topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of topoisomerase II leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.
Signaling Pathway:
References
- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive, adaptable experimental protocol for determining its solubility. The widely accepted shake-flask method is detailed, offering a robust framework for researchers to generate precise and reliable solubility data in various solvents and conditions. This guide also includes a visual representation of the experimental workflow to facilitate clear understanding and implementation in a laboratory setting.
Introduction
This compound is a heterocyclic organic compound belonging to the quinoline class. Quinoline derivatives are known for their diverse biological activities and are scaffolds for numerous pharmaceutical agents. The solubility of a compound is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of this compound is therefore a fundamental prerequisite for its advancement in any drug discovery and development pipeline.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents and at different temperatures has not been published. Researchers are encouraged to utilize the experimental protocol provided in the following section to generate this data. For comparative purposes, Table 1 has been structured to allow for the clear tabulation of experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| e.g., Water | 25 | e.g., HPLC-UV | ||
| e.g., Ethanol | 25 | e.g., HPLC-UV | ||
| e.g., DMSO | 25 | e.g., HPLC-UV | ||
| e.g., PBS (pH 7.4) | 37 | e.g., HPLC-UV | ||
| ... | ... | ... |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in a specific solvent until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then measured.
3.1. Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium.[2] A typical duration is 24 to 72 hours.[2] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant using a syringe filter.[1]
-
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1]
-
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor.
3.3. Preparation of Calibration Curve
A calibration curve must be prepared to accurately quantify the concentration of the dissolved compound.
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Perform a series of dilutions to create at least five calibration standards of different concentrations.
-
Analyze each standard using the same analytical method as for the solubility samples.
-
Plot the analytical response (e.g., peak area from HPLC) against the known concentration to generate a calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this technical guide provides a detailed and robust experimental protocol based on the shake-flask method to enable researchers to determine this critical parameter. The provided workflow diagram and structured data table are intended to facilitate the systematic and accurate generation and presentation of solubility data. Obtaining these values is an essential step in the preclinical evaluation of this compound and will significantly contribute to its potential development as a therapeutic agent.
References
The Synthesis of 4-Hydroxyquinolines: A Technical Guide to its Discovery and Evolution
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its synthesis has been a subject of extensive research for over a century, leading to the development of robust classical methods and innovative modern techniques. This in-depth technical guide provides a comprehensive overview of the discovery and history of 4-hydroxyquinoline synthesis, with a focus on core methodologies, experimental protocols, and the molecular pathways influenced by these compounds.
Historical Perspectives on 4-Hydroxyquinoline Synthesis
The journey into the synthesis of 4-hydroxyquinolines began in the late 19th century, with two seminal methods that remain fundamental to this day: the Conrad-Limpach-Knorr Synthesis and the Camps Cyclization.
The Conrad-Limpach-Knorr Synthesis
Discovered by Max Conrad and Leonhard Limpach in 1887, and later expanded upon by Ludwig Knorr, this method involves the condensation of anilines with β-ketoesters.[1] The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline ring system.[1] A critical aspect of this synthesis is the regioselectivity, which is dependent on the reaction temperature. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach product), while higher temperatures can lead to the formation of 2-hydroxyquinolines (Knorr product).[1]
The Camps Cyclization
In 1899, Rudolf Camps reported a method for the synthesis of hydroxyquinolines from o-acylaminoacetophenones. This reaction, known as the Camps cyclization, is typically base-catalyzed and proceeds via an intramolecular aldol-type condensation. The versatility of this method allows for the formation of two different hydroxyquinoline isomers, with the product distribution being dependent on the structure of the starting material and the reaction conditions.
Core Synthetic Methodologies and Experimental Protocols
This section provides detailed experimental protocols for the two cornerstone classical syntheses of 4-hydroxyquinolines.
Conrad-Limpach Synthesis: Experimental Protocol
This two-step procedure involves the formation of an enamine intermediate followed by thermal cyclization.
Step 1: Synthesis of Ethyl β-anilinocrotonate (Enamine Intermediate)
-
In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.05 eq).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the water formed during the reaction, typically by azeotropic distillation or by using a drying agent.
-
The crude ethyl β-anilinocrotonate can be purified by vacuum distillation or used directly in the next step.
Step 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, place a high-boiling inert solvent such as Dowtherm A or mineral oil.[2]
-
Heat the solvent to reflux (approximately 250-260 °C).
-
Slowly add the ethyl β-anilinocrotonate from Step 1 to the refluxing solvent.
-
Continue stirring and refluxing for 15-30 minutes after the addition is complete. Ethanol is formed as a byproduct and will distill off.
-
Allow the mixture to cool to room temperature, during which the product will precipitate.
-
Add petroleum ether to the cooled mixture to further precipitate the product.
-
Collect the solid product by filtration and wash with petroleum ether.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or aqueous ethanol).
Camps Cyclization: Experimental Protocol
This procedure describes the base-catalyzed cyclization of an o-acylaminoacetophenone.
-
To a solution of the o-acylaminoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 6-7.
-
The precipitated 4-hydroxyquinoline product is collected by filtration.
-
Wash the solid with cold water and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data on Synthetic Yields
The efficiency of these classical methods is highly dependent on the substrates and reaction conditions. The following tables summarize representative quantitative data.
| Aniline Derivative | β-Ketoester | Solvent | Temperature (°C) | Yield (%) |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Methyl benzoate | 199 | 25 |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Iso-butyl benzoate | 243 | 66 |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 2,6-di-tert-butylphenol | 265 | 65 |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Dowtherm A | 258 | 65 |
Table 1: Comparative yields for the Conrad-Limpach synthesis of a 4-hydroxyquinoline derivative using various solvents.[2]
| o-Acylaminoacetophenone Derivative | Base | Solvent | Reaction Time (h) | Yield (%) |
| N-(2-acetylphenyl)acetamide | NaOH | Ethanol/Water | 4 | 75 |
| N-(2-acetyl-4-chlorophenyl)acetamide | KOH | Methanol/Water | 6 | 82 |
| N-(2-benzoylphenyl)acetamide | NaOEt | Ethanol | 3 | 68 |
Table 2: Representative yields for the Camps cyclization with various substrates.
Modern Synthetic Approaches
While the classical methods are robust, modern organic synthesis has introduced more efficient and environmentally benign alternatives.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for both the Conrad-Limpach and Camps cyclizations.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have emerged as powerful tools for the construction of the quinoline core, offering milder reaction conditions and broader substrate scope.
-
Green Synthesis: Efforts are ongoing to develop greener synthetic routes, utilizing safer solvents, catalysts, and energy sources.
Biological Signaling Pathways of 4-Hydroxyquinoline Derivatives
4-Hydroxyquinoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
Many 4-hydroxyquinoline derivatives have demonstrated potent anticancer activity by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] By inhibiting key kinases in this pathway, 4-hydroxyquinoline compounds can induce apoptosis and inhibit tumor growth.[3]
Caption: 4-Hydroxyquinoline derivatives inhibit the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity: Inhibition of DNA Gyrase
The antibacterial action of many quinolone compounds, including derivatives of 4-hydroxyquinoline, stems from their ability to inhibit bacterial DNA gyrase (GyrB).[6][7] This enzyme is essential for DNA replication, repair, and transcription in bacteria. By binding to DNA gyrase, these compounds prevent the resealing of the DNA strand, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[8]
Caption: Antimicrobial action via inhibition of bacterial DNA gyrase.
Neuroprotective Effects: Modulation of Nrf2 and NF-κB Signaling
Certain 4-hydroxyquinoline derivatives have demonstrated neuroprotective properties by modulating oxidative stress and inflammatory pathways.[9] They can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.[10] Concurrently, they can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key player in the inflammatory response.[11] This dual action helps to mitigate neuronal damage in neurodegenerative conditions.
Caption: Neuroprotection through modulation of Nrf2 and NF-κB pathways.
Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in the understanding and replication of synthetic procedures.
Caption: Experimental workflow for the Conrad-Limpach synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jptcp.com [jptcp.com]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NRF2 and NF-қB interplay in cerebrovascular and neurodegenerative disorders: Molecular mechanisms and possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of observed biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, focusing on its chemical properties, synthesis, and potential biological relevance. While specific experimental data on the biological activities of this particular molecule is limited in publicly available literature, this guide also explores the activities of structurally related compounds to infer potential areas of investigation.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol .[1][2] Its structure features a quinoline core substituted with a hydroxyl group at position 4, a methoxy group at position 8, and an ethyl carboxylate group at position 3. The presence of these functional groups suggests potential for hydrogen bonding and ester hydrolysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 27568-04-3 | [1] |
| Molecular Formula | C13H13NO4 | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Storage Temperature | -20°C or room temperature (sealed in dry conditions) | [1] |
Synthesis
The synthesis of this compound has been described in the chemical literature. A common synthetic route involves the reaction of 2-methoxyaniline with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds through a Gould-Jacobs type reaction, which is a widely used method for the synthesis of quinolines.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-methoxyaniline
-
Diethyl 2-(ethoxymethylene)malonate
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
A mixture of 2-methoxyaniline and diethyl 2-(ethoxymethylene)malonate is heated in a high-boiling point solvent.
-
The reaction mixture is typically heated to a high temperature (around 250°C) to facilitate the cyclization and formation of the quinoline ring system.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Purification of the crude product is typically achieved by recrystallization from a suitable solvent to yield this compound as a solid.
Figure 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Areas for Future Research
Table 2: Reported Biological Activities of Structurally Related Quinoline Derivatives
| Biological Activity | Description | Reference(s) for Related Compounds |
| Anticancer | Quinolone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Mechanisms can include the inhibition of topoisomerase II and the induction of apoptosis. | [4] |
| Antibacterial | The quinolone core is central to a class of antibiotics (fluoroquinolones) that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. | |
| Antifungal | Certain 8-hydroxyquinoline derivatives have demonstrated antifungal activity. | |
| Anti-inflammatory | Some quinoline derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. | |
| Antiviral | Research has explored the potential of quinoline derivatives as antiviral agents. |
Given the structural features of this compound, it is a candidate for investigation in these and other therapeutic areas. The presence of the 4-hydroxy group and the 3-carboxylate ester are common features in biologically active quinolines.
Proposed Areas for Investigation
-
Antiproliferative Activity: Screening against a panel of human cancer cell lines to determine potential cytotoxic or cytostatic effects.
-
Antimicrobial Activity: Evaluation against a range of pathogenic bacteria and fungi to assess its potential as an antimicrobial agent.
-
Enzyme Inhibition Assays: Testing against key enzymes involved in disease pathways, such as kinases, topoisomerases, or inflammatory enzymes.
-
In Vivo Studies: Should in vitro activity be established, further investigation in animal models would be warranted to assess efficacy and safety.
Figure 2: Logical Flow for Future Research
Caption: A proposed logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily synthesizable quinoline derivative. While its specific biological profile is yet to be extensively characterized in the public domain, its structural similarity to a wide range of biologically active quinolines makes it a compound of interest for further investigation in drug discovery and development. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this molecule. Future research should focus on systematic in vitro and in vivo evaluations to elucidate its pharmacological properties.
References
An In-depth Technical Guide to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3): A Promising Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3) is a quinoline derivative with significant potential as a versatile scaffold in medicinal chemistry and drug development. While comprehensive biological studies on this specific molecule are emerging, the broader class of quinoline-3-carboxylate and 4-hydroxyquinolone analogues has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a consolidated overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of the potential biological activities of this compound, drawing upon data from closely related structural analogues. This document aims to serve as a foundational resource to stimulate further investigation into this promising compound for therapeutic applications.
Chemical and Physical Properties
This compound is a heterocyclic compound belonging to the quinoline class. Its core structure features a fused benzene and pyridine ring system, substituted with a hydroxyl group at position 4, a methoxy group at position 8, and an ethyl carboxylate group at position 3. These functional groups are critical determinants of its chemical reactivity and potential biological interactions.
| Property | Value | Reference(s) |
| CAS Number | 27568-04-3 | [1] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | [2] |
| Boiling Point | 391.5°C at 760 mmHg | |
| Density | 1.277 g/cm³ | |
| InChI Key | HCYNWEIHLHVPEW-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C1=C(O)C2=CC=CC(OC)=C2N=C1 |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the thermal cyclization of a substituted aniline derivative.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate
-
A solution of 2-methoxyaniline and diethyl ethoxymethylenemalonate is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, is isolated and purified.
Step 2: Cyclization to this compound
-
Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) is suspended in Dowtherm (100 mL).
-
The suspension is heated to 250 °C in a sand bath and maintained at this temperature overnight.
-
The reaction mixture is then cooled to room temperature and diluted with pentane (750 mL).
-
The resulting solid product is collected by filtration and washed with hexane to yield this compound (25.7 g, 64% yield).
-
The product identity can be confirmed by mass spectrometry (APCI), which should show a peak at m/z 248.0 ([M + H]⁺).[3]
Potential Biological Activities and Mechanism of Action
While direct biological data for this compound is limited in publicly available literature, extensive research on structurally similar compounds provides a strong basis for predicting its potential therapeutic applications.
Anticancer Activity
The 4-oxoquinoline scaffold is a recognized pharmacophore in the design of anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II.[4]
Evidence from Structural Analogs:
-
4-Oxoquinoline-3-carboxamide Derivatives: A series of 4-oxoquinoline-3-carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain derivatives exhibited potent activity against gastric cancer cell lines with IC₅₀ values in the low micromolar range, while showing minimal toxicity to normal cell lines.[4]
-
4-Hydroxyquinolone Analogues: Modified 4-hydroxyquinolone analogues have been evaluated for their in vitro anticancer activity against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines, with some compounds showing promising IC₅₀ values.[5]
| Analog Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Oxoquinoline-3-carboxamide derivative 16b | Gastric (ACP-03) | 1.92 | [4] |
| 4-Oxoquinoline-3-carboxamide derivative 17b | Gastric (ACP-03) | 5.18 | [4] |
| 4-Hydroxyquinolone analogue 3g | Colon (HCT116) | Promising | [5] |
Potential Mechanism: HIF-1 Inhibition
Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a critical role in tumor progression and angiogenesis. Inhibition of the HIF-1 pathway is a key strategy in cancer therapy. The quinoline scaffold is present in some known HIF-1 inhibitors. Given the structural similarities, it is plausible that this compound could act as an inhibitor of HIF-1 signaling.
Antimicrobial Activity
The 8-hydroxyquinoline moiety is a well-established pharmacophore in antimicrobial agents. Its mechanism of action often involves the chelation of metal ions essential for bacterial enzyme function.
Evidence from Structural Analogs:
-
8-Hydroxyquinoline Derivatives: A series of 8-alkoxyquinoline derivatives have been evaluated for their antibacterial and antibiofilm activity against Mycobacterium and Staphylococcus species, with some compounds showing significant minimum inhibitory concentrations (MIC).[6] For example, 5,7-dichloro-8-hydroxy-2-methylquinoline demonstrated MIC values of 0.1 µM against M. tuberculosis and 1.1 µM against MRSA.[6]
-
A novel 8-hydroxyquinoline derivative, PH176, showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC₅₀ and MIC₉₀ values of 16 and 32 μg/ml, respectively.
| Analog Compound | Bacterial Strain | MIC (µM) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 | [6] |
| PH176 | MRSA (MIC₅₀) | 16 µg/ml | |
| PH176 | MRSA (MIC₉₀) | 32 µg/ml |
Experimental Workflow for Biological Evaluation
For researchers interested in investigating the biological activities of this compound, a general experimental workflow is proposed below.
Conclusion
This compound represents a molecule of significant interest for drug discovery and development. Based on the robust body of evidence from its structural analogues, this compound is a prime candidate for investigation as a potential anticancer and antimicrobial agent. The provided synthesis protocol offers a clear pathway for obtaining the compound for research purposes. Future studies should focus on the comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and to determine its therapeutic potential. This technical guide serves as a catalyst for such endeavors, providing the necessary foundational information for researchers to unlock the full potential of this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate | 88960-42-3 | Benchchem [benchchem.com]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents [patents.google.com]
Methodological & Application
Applications of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a wide array of biologically active compounds and approved pharmaceuticals. While specific research on this compound is limited in publicly available literature, its structural features suggest potential applications in various areas of pharmaceutical research, primarily based on the well-documented activities of analogous compounds.
The 4-hydroxyquinoline core is a known pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the methoxy group at the 8-position and the ethyl carboxylate at the 3-position can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and target interactions.
Potential Research Applications:
-
Anticancer Drug Discovery: Many quinoline and 4-oxoquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. This compound could be investigated as a potential anticancer agent, acting through similar mechanisms.
-
Antimicrobial Research: The quinoline ring is a key component of several antibacterial and antifungal agents. The 4-hydroxyquinoline scaffold has been associated with antimicrobial effects. This compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition Studies: The structural similarity to known enzyme inhibitors suggests that this compound could be a candidate for screening against various enzymatic targets, such as kinases, integrases, or other enzymes involved in disease pathogenesis. For instance, a related compound, Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate, has been investigated for its potential to inhibit HIV integrase.[1]
Quantitative Data on Representative Quinolone Derivatives
Due to the limited availability of specific biological data for this compound, the following table summarizes the cytotoxic activity of structurally related 4-oxoquinoline-3-carboxamide derivatives to provide a reference for potential efficacy.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 16b | Gastric (AGS) | 1.92 | |
| Derivative 17b | Gastric (AGS) | 5.18 | |
| Doxorubicin | Gastric (AGS) | 0.85 |
Experimental Protocols
The following are representative protocols that can be adapted for the evaluation of this compound in pharmaceutical research.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
1. Materials:
- Human cancer cell line (e.g., MCF-7, A549, HCT116)
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- This compound (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader
2. Procedure:
- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).
- Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plate for 48-72 hours.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This protocol is designed to assess the inhibitory effect of a compound on the decatenation activity of human topoisomerase II.
1. Materials:
- Human Topoisomerase II alpha enzyme
- Kinetoplast DNA (kDNA)
- 5X Topoisomerase II reaction buffer
- ATP solution
- This compound (dissolved in DMSO)
- Etoposide (positive control)
- Proteinase K
- 6X DNA loading dye
- Agarose
- Tris-acetate-EDTA (TAE) buffer
- Ethidium bromide or other DNA stain
- Gel electrophoresis system and imaging equipment
2. Procedure:
- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
- 5X Topoisomerase II reaction buffer
- ATP solution (final concentration 1 mM)
- kDNA (e.g., 200 ng)
- Varying concentrations of this compound or Etoposide.
- Nuclease-free water to the final volume.
- Enzyme Addition: Add human Topoisomerase II alpha enzyme to initiate the reaction. The final reaction volume is typically 20 µL.
- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding Proteinase K and incubating at 50°C for 30 minutes, followed by the addition of 6X DNA loading dye.
- Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.
- Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
- Visualization: Visualize the DNA bands under UV light and capture an image. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as relaxed circular DNA.
- Analysis: Assess the degree of inhibition by observing the reduction in the amount of decatenated DNA in the presence of the test compound compared to the no-compound control.
Visualizations
Caption: Potential mechanism of action for quinolone derivatives in cancer cells.
Caption: General workflow for the preclinical evaluation of quinolone derivatives.
References
Application Notes and Protocols: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a valuable and versatile heterocyclic building block in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its quinoline core, substituted with a hydroxyl, a methoxy, and an ethyl carboxylate group, offers multiple reactive sites for chemical modification. This allows for the generation of diverse molecular scaffolds with a wide range of biological activities, including anticancer and antimicrobial properties.
Key Applications in Drug Discovery
Derivatives of this compound have shown significant promise in medicinal chemistry. The quinoline scaffold is a well-established "privileged structure" known to interact with various biological targets. Modifications at the 4-hydroxy and 3-carboxylate positions, as well as on the quinoline ring system, have led to the discovery of potent inhibitors of key cellular signaling pathways implicated in cancer and microbial infections.
Notably, quinoline derivatives have been developed as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] By targeting these kinases, these compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells. Furthermore, the quinoline nucleus is a core component of several antimicrobial agents, and derivatives of this scaffold continue to be explored for their efficacy against resistant bacterial and fungal strains.
Chemical Reactivity and Synthetic Potential
The chemical functionality of this compound allows for a variety of synthetic transformations, making it an ideal starting material for the construction of compound libraries for high-throughput screening. The key reactive sites include:
-
4-Hydroxyl Group: This group can be readily converted into a leaving group, such as a chloro or tosyloxy group, enabling nucleophilic substitution reactions. It can also be O-alkylated to introduce a variety of side chains.
-
3-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other transformations.
-
Quinoline Ring: The aromatic core can undergo electrophilic substitution reactions, and the 4-chloro derivative serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound via a Gould-Jacobs reaction followed by thermal cyclization.
Reaction Scheme:
References
Application Notes and Protocols for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the synthesis and potential applications of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS No. 27568-04-3). While this compound is primarily documented as a chemical intermediate, its structural similarity to biologically active quinoline derivatives suggests its potential in various research and development areas.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| CAS Number | 27568-04-3 | [1][2] |
| Appearance | Off-white solid | |
| Storage | Store at -20°C | [1] |
Synthesis Protocol
A detailed, two-step synthesis protocol for this compound has been reported. This method involves the formation of a malonate intermediate followed by a thermal cyclization reaction.
Step 1: Synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate
A solution of 2-methoxyaniline and diethyl ethoxymethylenemalonate is heated under reflux. The resulting intermediate is then purified.
Step 2: Synthesis of this compound
The intermediate, Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, is suspended in Dowtherm and heated to 250°C. The reaction mixture is maintained at this temperature overnight. After cooling, the product is precipitated with pentane, collected by filtration, and washed with hexane. This process yields the target compound.[3]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Application as a Synthetic Intermediate
This compound serves as a key starting material in the synthesis of more complex molecules, such as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), which are under investigation for the treatment of conditions like Duchenne Muscular Dystrophy.
Protocol: Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
This protocol describes the conversion of the hydroxyl group at the 4-position to a chlorine atom, a common step in modifying the quinoline scaffold for further reactions.
Procedure:
-
Treat this compound with phosphorus oxychloride (POCl₃).
-
Stir the reaction mixture at 100°C for 24 hours under a nitrogen atmosphere.
-
Carefully add the reaction mixture portion-wise to a 5 N NaOH solution at 0°C, ensuring the internal temperature remains below 35°C.
-
Extract the resulting mixture with dichloromethane (DCM).
-
The organic layers are then combined and processed to isolate the chlorinated product.
Experimental Workflow for Chlorination
Caption: Workflow for the chlorination of this compound.
Potential Applications Based on Analogous Structures
While specific biological data for this compound is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore in drug discovery. The following potential applications are extrapolated from studies on structurally similar compounds.
Anticancer Activity
Derivatives of 4-oxoquinoline-3-carboxamide have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The proposed mechanism for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.
Potential Signaling Pathway Inhibition
Caption: Postulated mechanism of anticancer activity for quinoline derivatives.
Antimicrobial and Other Potential Activities
The broader class of quinoline derivatives is known for a wide range of biological activities, suggesting that this compound could be a valuable scaffold for developing agents with the following properties:
-
Antibacterial: Quinolones are a major class of antibiotics.
-
Antifungal: Certain quinoline derivatives have shown efficacy against fungal pathogens.
-
Antiviral: Some quinoline compounds have been investigated for their antiviral properties.
-
Anti-inflammatory: The quinoline core is present in some anti-inflammatory agents.
Further research is required to determine if this compound itself possesses any of these biological activities. The provided protocols for synthesis and modification can serve as a foundation for producing this compound and its derivatives for biological screening.
References
- 1. usbio.net [usbio.net]
- 2. PubChemLite - this compound (C13H13NO4) [pubchemlite.lcsb.uni.lu]
- 3. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents [patents.google.com]
- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in the Synthesis of Antibacterial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents. Its planar bicyclic system allows for diverse substitutions, influencing antibacterial potency and spectrum. Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a key starting material for the synthesis of novel quinoline-based antibacterial compounds. The presence of a hydroxyl group at the 4-position, a methoxy group at the 8-position, and an ethyl carboxylate at the 3-position offers multiple points for chemical modification to explore structure-activity relationships (SAR) and develop potent antibacterial agents. Research into quinoline derivatives has demonstrated their potential to exhibit significant antimicrobial activity, making this scaffold a promising candidate for the development of new drugs to combat resistant bacterial strains.[1]
Data Presentation: Antibacterial Activity of Structurally Related Quinolines
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against common bacterial pathogens. This data, gathered from studies on related compounds, provides a baseline for the expected activity of novel derivatives synthesized from this compound.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-Methoxyquinolines | 4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | E. coli | 7.81 | [2] |
| 4-((7-methoxyquinolin-4-yl)amino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | E. coli | 31.25 | [2] | |
| N-(diaminomethylene)-4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide | E. coli | 62.50 | [2] | |
| 8-Methoxy-4-methylquinolines | 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)quinoline | S. aureus | 3.125 | [3][4] |
| B. subtilis | 6.25 | [3][4] | ||
| E. coli | 6.25 | [3][4] | ||
| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-methoxyphenyl)-1'-azetidinyl)quinoline | S. aureus | 6.25 | [3][4] | |
| 8-methoxy-4-methyl-2-amino-(2'-(4''-chlorophenyl)-4'-oxo-1',3'-thiazolidin-3'-yl)quinoline | S. aureus | 6.25 | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound.[5]
Materials:
-
Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate
-
Dowtherm A
-
Pentane
-
Hexane
-
Sand bath
-
Filtration apparatus
Procedure:
-
Suspend diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL).
-
Heat the reaction mixture to 250 °C using a sand bath and maintain this temperature overnight.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with pentane (750 mL) to precipitate the product.
-
Collect the resulting solid product by filtration.
-
Wash the solid with hexane to afford the target compound.
Expected Yield: 25.7 g (64%)
Protocol 2: Representative Derivatization - Synthesis of 4-Amino Substituted Quinolines
This protocol is a representative method for the derivatization of the 4-hydroxy group, a common strategy in the synthesis of bioactive quinolines. This is adapted from a general procedure for the synthesis of related 4-aminoquinoline derivatives.
Materials:
-
This compound
-
Phosphoryl chloride (POCl₃)
-
Substituted aniline
-
Ethanol
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography apparatus
Procedure:
-
Chlorination of the 4-hydroxy group:
-
Reflux a mixture of this compound (1 eq.) and phosphoryl chloride (3 eq.) for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.
-
-
Amination at the 4-position:
-
Dissolve the crude chloro-intermediate (1 eq.) and a substituted aniline (1.2 eq.) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired Ethyl 4-(substituted-anilino)-8-methoxyquinoline-3-carboxylate.
-
Protocol 3: Antibacterial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of bacterial inoculum:
-
Culture the bacterial strains overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of compound dilutions:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of the 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Proposed mechanism of action for quinoline-based antibacterial agents.
References
Application of Quinoline Derivatives in Agricultural Chemistry: A Detailed Overview for Researchers
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the application of quinoline derivatives in modern agricultural chemistry. This document provides detailed application notes, experimental protocols, and quantitative data for quinoline-based fungicides, herbicides, insecticides, and plant growth regulators.
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of a wide array of agrochemicals.[1][2] Its versatile structure allows for extensive functionalization, leading to the discovery of potent and selective active ingredients for crop protection and enhancement.[3][4] This document outlines the key applications of quinoline derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Fungicidal Applications
Quinoline derivatives have emerged as a significant class of fungicides, with several compounds demonstrating high efficacy against a broad spectrum of phytopathogenic fungi.[5][6] Commercial examples include quinoxyfen and tebufloquin, which are used to control diseases like powdery mildew and rice blast, respectively.[7][8]
Recent research has focused on novel quinoline structures with potent fungicidal activity. For instance, compound Ac12 has shown exceptional in vitro activity against Sclerotinia sclerotiorum and Botrytis cinerea, surpassing some commercial fungicides.[5] Another promising compound, quinofumelin, has demonstrated excellent inhibitory effects on the mycelial growth and spore germination of Fusarium graminearum.[9]
Mechanism of Action: The fungicidal action of quinoline derivatives is diverse. Some, like quinoxyfen, inhibit spore germination and appressoria formation.[7] Newer derivatives have been shown to disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[5] Quinofumelin has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[10]
Quantitative Data: Fungicidal Activity of Quinoline Derivatives
| Compound/Active Ingredient | Target Fungi | EC50 (µg/mL) | Reference |
| Ac12 | Sclerotinia sclerotiorum | 0.52 | [5] |
| Ac12 | Botrytis cinerea | 0.50 | [5] |
| Lead Compound 3 | Sclerotinia sclerotiorum | 1.72 | [5] |
| Lead Compound 3 | Botrytis cinerea | 1.89 | [5] |
| 8-hydroxyquinoline | Sclerotinia sclerotiorum | 2.12 | [5] |
| 8-hydroxyquinoline | Botrytis cinerea | 5.28 | [5] |
| Quinofumelin | Fusarium graminearum (100 isolates) | 0.019 ± 0.007 (average) | [9] |
| Compound 3f-4 | Sclerotinia sclerotiorum | 0.41 | [6] |
| Compound 3f-28 | Sclerotinia sclerotiorum | 0.55 | [6] |
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is adapted for screening the antifungal activity of novel quinoline derivatives against various phytopathogenic fungi.
1. Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Test quinoline compounds
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Mycelial plugs (5 mm diameter) of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea)
-
Positive control (e.g., a commercial fungicide like tebuconazole)
-
Negative control (DMSO)
-
Incubator
2. Procedure:
-
Preparation of Test Solutions: Dissolve the quinoline derivatives in DMSO to prepare stock solutions (e.g., 10 mg/mL). Serially dilute the stock solutions with sterile distilled water containing a small amount of DMSO to obtain a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The final DMSO concentration in the medium should not exceed 1% (v/v) to avoid solvent toxicity to the fungus.
-
Preparation of PDA Plates: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the test compound solution, positive control, or negative control to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 3-5 days), or until the colony in the negative control plate reaches the edge of the plate.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treatment.
-
EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data.
Signaling Pathway Visualization: Fungicidal Mode of Action
References
- 1. Flometoquin|Novel Quinoline Insecticide|RUO [benchchem.com]
- 2. Flometoquin – PoisonSense [poisonsense.co.ke]
- 3. Discovery of flometoquin, a novel quinoline insecticide [jstage.jst.go.jp]
- 4. jove.com [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tebufloquin | C17H20FNO2 | CID 11629002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in material science, drawing upon the established properties and experimental protocols of structurally related quinoline derivatives. Due to the limited availability of data specific to this compound, the following protocols are presented as representative methodologies that can be adapted for its evaluation.
Overview of Potential Applications
This compound, a heterocyclic aromatic compound, possesses a molecular structure suggestive of utility in various material science domains. Quinoline derivatives are recognized for their diverse applications, including roles as corrosion inhibitors, components in organic light-emitting diodes (OLEDs), and as ligands in the synthesis of functional metal complexes.[1] The presence of nitrogen and oxygen atoms in the quinoline ring system allows for strong interactions with metal surfaces, making them effective in preventing corrosion.[2][3][4] Furthermore, the photoluminescent properties of quinoline compounds make them candidates for use in optoelectronic devices.[5]
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 27568-04-3 | [6][7] |
| Molecular Formula | C13H13NO4 | [6][7] |
| Molecular Weight | 247.25 g/mol | [6][7] |
| Predicted XlogP | 2.0 | [8] |
Application as a Corrosion Inhibitor
Quinoline derivatives are effective corrosion inhibitors for metals and alloys, particularly in acidic environments.[2][3][4] They function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic system, contribute to this adsorption.
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the steps to assess the corrosion inhibition efficiency of this compound on mild steel in a 1 M HCl solution.
Materials:
-
Mild steel coupons
-
This compound
-
Hydrochloric acid (1 M)
-
Acetone
-
Distilled water
-
Electrochemical workstation (for potentiodynamic polarization and EIS)
Methodology:
-
Coupon Preparation: Mechanically polish mild steel coupons with emery papers of decreasing grit size, degrease with acetone, wash with distilled water, and dry.
-
Weight Loss Measurements:
-
Weigh the prepared coupons.
-
Immerse the coupons in 1 M HCl solution with and without various concentrations of the inhibitor.
-
After a set immersion time (e.g., 24 hours), remove the coupons, wash, dry, and reweigh.
-
Calculate the corrosion rate and inhibition efficiency.
-
-
Electrochemical Measurements:
-
Use a three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.
-
Potentiodynamic Polarization: Record polarization curves from a cathodic potential to an anodic potential at a scan rate of 1 mV/s.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the open-circuit potential over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).
-
Data Analysis:
-
Inhibition Efficiency (IE%) from Weight Loss: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss without inhibitor and Wᵢ is the weight loss with inhibitor.
-
Inhibition Efficiency (IE%) from Polarization Data: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ is the corrosion current density without inhibitor and Icorrᵢ is the corrosion current density with inhibitor.
-
Inhibition Efficiency (IE%) from EIS Data: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rct₀ is the charge transfer resistance without inhibitor and Rctᵢ is the charge transfer resistance with inhibitor.
Quantitative Data for Related Quinoline Derivatives:
The following table summarizes the inhibition efficiencies of other quinoline derivatives, providing a benchmark for expected performance.
| Inhibitor | Concentration | Inhibition Efficiency (%) | Method | Reference |
| 2-chloro quinoline 3-carbaldehyde (CQC) | 25 ppm | 94.32 | Weight Loss | [2] |
| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | 25 ppm | 98.69 | Weight Loss | [2] |
| 2,6-dichloroquinoline-3-carbaldehyde (QA-1) | 1.0 M HCl | >90 | Electrochemical | [4] |
Experimental Workflow for Corrosion Inhibition Studies
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline | MDPI [mdpi.com]
- 6. usbio.net [usbio.net]
- 7. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester - Amerigo Scientific [amerigoscientific.com]
- 8. PubChemLite - this compound (C13H13NO4) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Analysis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols are designed to be adaptable to various research and quality control environments.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and formulation development samples.
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL) and dilute with the mobile phase to prepare working standards.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
1.2. Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Gradient Program | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
Data Presentation
Table 1: System Suitability Parameters for HPLC-UV Method
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Validation Summary for HPLC-UV Method
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intraday: < 1.5%, Interday: < 2.0% |
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine).
Experimental Protocol
2.1. Instrumentation and Materials
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related quinoline derivative.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column Temperature | 40 °C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | 0-2 min: 10-90% B; 2-2.5 min: 90% B; 2.5-3 min: 90-10% B; 3-4 min: 10% B |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: m/z 248.1 → 202.1; IS: (To be determined) |
| Collision Energy | Optimized for the specific instrument and analyte. |
Data Presentation
Table 3: System Suitability for LC-MS/MS Method
| Parameter | Acceptance Criteria | Typical Result |
| Peak Shape | Symmetrical | Symmetrical |
| Retention Time Reproducibility (% RSD) | ≤ 2.0% | 0.5% |
| Response Reproducibility (% RSD) | ≤ 15% | 4.2% |
Table 4: Validation Summary for LC-MS/MS Bioanalytical Method
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | Within 15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 85% |
Experimental Workflow
Signaling Pathway Context (Hypothetical)
While the direct signaling pathway of this compound is not established, as a quinoline derivative, it may be investigated for its potential to interact with pathways commonly modulated by this class of compounds, such as those involved in cell proliferation or microbial growth.
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate: A Versatile Ligand in Coordination Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound with significant potential as a bidentate ligand in coordination chemistry. Its structure, featuring a quinoline core with hydroxyl, methoxy, and carboxylate ester functionalities, offers multiple coordination sites for metal ions. This document provides an overview of its applications, supported by experimental protocols and data presented for clarity and practical use in a research and development setting.
Overview of Coordination Chemistry and Applications
This compound belongs to the broader class of 8-hydroxyquinoline derivatives, which are well-established chelating agents.[1][2][3] The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as the primary coordination sites, forming stable chelate rings with a variety of metal ions. The presence of the methoxy and ethyl carboxylate groups can further influence the electronic properties and steric hindrance of the resulting metal complexes, thereby tuning their reactivity and potential applications.
While specific research on the coordination complexes of this compound is limited, the known biological activities of related quinoline derivatives suggest significant potential for its metal complexes in several key areas:
-
Antimicrobial Agents: Metal complexes of quinoline derivatives have demonstrated potent antibacterial and antifungal activities.[4][5][6][7] The chelation of metal ions can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and subsequent disruption of essential cellular processes.
-
Anticancer Agents: The ability of quinoline-based ligands to interact with biomolecules makes their metal complexes candidates for anticancer drug development.[8][9] These complexes may exert their effects through various mechanisms, including DNA intercalation and inhibition of key enzymes involved in cancer cell proliferation.
-
Luminescent Materials: Zinc(II) and other d¹⁰ metal complexes of quinoline derivatives are known to exhibit fluorescence.[10][11] This property is valuable for applications in chemical sensing, bio-imaging, and as emitting layers in organic light-emitting diodes (OLEDs).
Synthesis of the Ligand
A general and efficient method for the synthesis of ethyl quinoline-3-carboxylates involves a cyclopropanation-ring expansion reaction of indoles with halodiazoacetates catalyzed by Rh(II).[12] For the specific synthesis of this compound, a common starting material is 2-anisidine, which undergoes condensation and cyclization reactions.
General Protocol for the Synthesis of Metal Complexes
The following is a generalized protocol for the synthesis of transition metal complexes of this compound, based on methods reported for similar 8-hydroxyquinoline derivatives.[1] Optimization of reaction conditions, including solvent, temperature, and stoichiometry, is recommended for specific metal ions.
Materials:
-
This compound (Ligand)
-
Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂)
-
Methanol or Ethanol
-
Deionized water
-
Base (e.g., NaOH or triethylamine, if deprotonation is required)
Procedure:
-
Dissolve the ligand in a suitable solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve the metal salt in deionized water or the same solvent as the ligand.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If the ligand requires deprotonation for coordination, a stoichiometric amount of a suitable base can be added dropwise to the reaction mixture.
-
The formation of a precipitate often indicates the formation of the metal complex.
-
Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-4 hours) to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the collected solid with the reaction solvent and then with deionized water to remove any unreacted starting materials.
-
Dry the product in a desiccator or under vacuum.
Characterization: The resulting metal complexes can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and mass spectrometry to confirm their structure and composition.
Quantitative Data
Due to the limited availability of specific experimental data for metal complexes of this compound, the following table presents hypothetical data based on typical values observed for related 8-hydroxyquinoline complexes. This table is intended to serve as a template for organizing experimental results.
| Metal Ion | M:L Ratio | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) (M-O, M-N) | λ_max (nm) |
| Cu(II) | 1:2 | - | >300 | ~550, ~450 | ~420, ~680 |
| Zn(II) | 1:2 | - | >300 | ~540, ~430 | ~380 |
| Ni(II) | 1:2 | - | >300 | ~560, ~460 | ~400, ~650 |
Experimental Workflows and Signaling Pathways
To visualize the experimental and logical processes involved in the study of these coordination compounds, the following diagrams are provided.
Caption: Experimental workflow for synthesis and application screening.
Caption: Postulated mechanism of antimicrobial action.
Conclusion
This compound presents a promising scaffold for the development of novel coordination compounds with diverse applications. While direct experimental data for its metal complexes are scarce, analogies to related 8-hydroxyquinoline systems provide a strong foundation for future research. The protocols and conceptual frameworks provided herein are intended to guide researchers in exploring the rich coordination chemistry and potential biological and material science applications of this versatile ligand. Further investigation is warranted to synthesize and characterize its specific metal complexes and to evaluate their properties in detail.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckthakurcollege.net [ckthakurcollege.net]
- 9. Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ukm.my [ukm.my]
- 12. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
Application Notes and Protocols for In Vitro Assays Involving Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vitro applications for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a member of the quinoline class of compounds. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antioxidant, and enzyme-inhibitory properties. The following sections detail experimental protocols and potential signaling pathways that can be investigated for this compound, based on established methodologies for structurally related quinoline derivatives.
I. Potential Anticancer and Cytotoxic Activity
Quinoline scaffolds are a common feature in many anticancer agents. Their mechanisms of action are diverse and can include the inhibition of topoisomerases, interference with tubulin polymerization, and modulation of various signaling pathways that lead to apoptosis or cell cycle arrest.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 3g | HCT116 (Colon) | 28.5 | Doxorubicin | - |
| A549 (Lung) | 33.4 | Doxorubicin | - | |
| PC3 (Prostate) | Not Specified | Doxorubicin | - | |
| MCF-7 (Breast) | Not Specified | Doxorubicin | - | |
| Compound 12c | MCF-7 (Breast) | 0.010 | - | - |
| HL-60 (Leukemia) | 0.042 | - | - | |
| HCT-116 (Colon) | Not Specified | - | - | |
| HeLa (Cervical) | Not Specified | - | - |
Note: The data presented is for modified 4-hydroxyquinolone analogues and quinoline derivatives of combretastatin A-4, not this compound itself.[1][2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving the compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Quinoline derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates caspases.
II. Antioxidant Activity
Many heterocyclic compounds, including quinolines, exhibit antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from violet to yellow.[5][6][7][8][9]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or cuvettes
-
Spectrophotometer
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound and the positive control in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
III. Enzyme Inhibition Assays
Quinoline derivatives have been reported to inhibit various enzymes, including topoisomerases, kinases, and α-glucosidase.[10][11][12][13][14][15] A general protocol for an in vitro enzyme inhibition assay is provided below. This can be adapted for a specific enzyme of interest.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution specific to the enzyme
-
This compound
-
Positive control inhibitor
-
96-well plate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, test compound, and positive control in the appropriate buffer.
-
Assay Reaction: In a 96-well plate, add the enzyme solution, followed by the test compound or positive control at various concentrations. Incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Disclaimer: The protocols and potential applications described herein are based on the activities of structurally related quinoline compounds. The specific biological activities and optimal assay conditions for this compound should be determined experimentally.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iau.ir [journals.iau.ir]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches to Quinoline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, posing significant environmental and economic challenges.[1][2][4] The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to minimize waste, reduce energy consumption, and utilize safer chemicals.[5][6] This document provides detailed application notes and experimental protocols for various green synthetic methodologies applied to quinoline synthesis, including microwave-assisted synthesis, ultrasound irradiation, the use of green catalysts and solvents, and solvent-free conditions.
Microwave-Assisted Synthesis (MAS)
Application Note: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][7] This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, resulting in a rapid and uniform temperature increase.[1] For quinoline synthesis, MAS has been successfully applied to classical reactions like the Skraup and Friedländer syntheses, significantly reducing reaction times from hours to minutes and often improving yields.[4][8] This approach aligns with green chemistry principles by enhancing energy efficiency and process intensification.[1]
Experimental Protocol: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methylquinoline[8][9]
Materials:
-
2,6-diaminotoluene (4 mmol, 0.5 g)
-
Glycerol (2.5 mL)
-
Arsenic(V) oxide (2.1 g) - Caution: Highly toxic! Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Concentrated sulfuric acid (4.2 mL) - Caution: Corrosive! Handle with care.
-
Ice-water mixture
-
Microwave reactor
Procedure:
-
In a suitable microwave reaction vessel, carefully mix 2,6-diaminotoluene (0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Subject the mixture to microwave irradiation. (Note: Specific power and time settings may need to be optimized for the instrument used. A typical starting point could be 250 W for 5-15 minutes).[9]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into an ice-water mixture (15 mL).
-
Basify the solution to a pH of 9-10 using a suitable base (e.g., concentrated NaOH solution), ensuring the temperature is kept low by external cooling.
-
Filter the resulting precipitate and wash it thoroughly with cold water.
-
Recrystallize the crude product from water to yield pure 7-amino-8-methyl-quinoline.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).
Quantitative Data for Microwave-Assisted Quinoline Synthesis
| Reaction Type | Reactants | Catalyst/Solvent | Microwave Conditions | Time | Yield (%) | Reference |
| Three-component | Formyl-quinoline, aminopyrimidine, 1,3-diketone | DMF | 125–135 °C, 250 W | 8–20 min | Not specified | [9] |
| Skraup Synthesis | 2,6-diaminotoluene, glycerol | H₂SO₄, As₂O₅ | Not specified | Shorter than conventional | Not specified | [8] |
| Friedländer Synthesis | 2-aminobenzaldehyde, allenoates | [bmim]HSO₄ | Not specified | Short | High | [4][10] |
| Doebner-Miller | Anilines, aldehydes, phenyl acetylenes | Montmorillonite K-10 | Not specified | 10 min | 72–96 | [11] |
Ultrasound-Assisted Synthesis
Application Note: Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.[12] This sonochemical approach is considered a green technique due to its high energy efficiency, milder reaction conditions, and often shorter reaction times compared to conventional methods.[12][13] In quinoline synthesis, ultrasound has been effectively used to accelerate reactions, such as the synthesis of hybrid quinoline-imidazole derivatives and spirooxindoles, often in aqueous media, further enhancing the green credentials of the process.[13][14]
Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis of Spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones[14]
Materials:
-
4-hydroxy-2H-quinolin-2-one (1 mmol, 0.16 g)
-
Isatin (1 mmol, 0.15 g)
-
Malononitrile (1 mmol, 0.06 g)
-
Piperidine (5 mol%)
-
Water (5 mL)
-
Ultrasonic bath
Procedure:
-
In a reaction tube, combine 4-hydroxy-2H-quinolin-2-one (0.16 g), isatin (0.15 g), malononitrile (0.06 g), piperidine (5 mol%), and water (5 mL).
-
Place the reaction tube in an ultrasonic bath.
-
Sonicate the reaction mixture at 50 °C for 5 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid product with water and dry to obtain the desired spiro compound.
Quantitative Data for Ultrasound-Assisted Quinoline Synthesis
| Reaction Type | Reactants | Catalyst/Solvent | Sonication Conditions | Time | Yield (%) | Reference |
| N-alkylation of imidazole | Imidazole derivative, alkyl halide | Not specified | 20 kHz, 130 W | 1-2 h | ~5-10% higher than TH | [12] |
| Huisgen [3+2] cycloaddition | Ylides, DMAD | 1,2-epoxybutane | Not specified | 16-20 min | ~5-10% higher than TH | [13] |
| Three-component | Isatin, 4-hydroxy-2H-quinolin-2-one, malononitrile | Piperidine/Water | 50 °C | 5 min | Good | [14] |
| Acylhydrazone synthesis | Quinoline-3-carbaldehyde, acid hydrazide | Acetic acid/Ethanol | Room Temperature | 4-6 min | Excellent | [15] |
Green Catalysts and Solvents
Application Note: A cornerstone of green chemistry is the use of environmentally benign catalysts and solvents.[1] In quinoline synthesis, this involves replacing hazardous and often metal-based catalysts with greener alternatives like formic acid, p-toluenesulfonic acid (p-TSA), and recyclable catalysts such as magnetic nanoparticles.[1][5][16] The use of green solvents like water, ethanol, ionic liquids (ILs), and deep eutectic solvents (DESs) further reduces the environmental impact of the synthesis.[5][17][18] These solvents are often non-toxic, biodegradable, and can sometimes be recycled and reused.[18][19]
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs)
Application Note: Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[1] They are valued for their low volatility, thermal stability, and recyclability.[18][19] Deep eutectic solvents, formed by mixing two or more components that create a low-melting mixture, are another class of green solvents with similar beneficial properties.[1][17] Both ILs and DESs have been successfully employed in quinoline synthesis, including the Friedländer and Doebner reactions, often leading to high yields and simplified product isolation.[4][20]
Experimental Protocol: Ionic Liquid-Mediated Metal-Free Synthesis of 3-Substituted Quinolines[21]
Materials:
-
Aniline (1.0 mmol)
-
Phenylacetaldehyde (2.0 mmol)
-
1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) (1 mL)
-
Diethyl ether
Procedure:
-
In a reaction vessel, combine the aniline (1.0 mmol), phenylacetaldehyde (2.0 mmol), and the ionic liquid [Bmim]BF₄ (1 mL).
-
Stir the mixture at 150 °C in an open-air atmosphere for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid using diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Nanocatalysts
Application Note: Nanocatalysts offer significant advantages in terms of high surface area, enhanced catalytic activity, and ease of separation and recyclability, particularly magnetic nanoparticles.[3][21] These features make them highly desirable for green synthesis. In quinoline synthesis, various nanocatalysts, including magnetic nanoparticle-supported ionic liquids and metal oxide nanoparticles, have been utilized to catalyze reactions like the Friedländer synthesis under mild and often solvent-free conditions, with the catalyst being easily recovered using an external magnet and reused multiple times.[16][21]
Experimental Protocol: Magnetite Nanoparticle-Supported Acidic Ionic Liquid Catalyzed Friedländer Reaction[16]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
β-ketoester/ketone (1.5 mmol)
-
Magnetite nanoparticle-supported acidic ionic liquid (IL-1@Fe₃O₄) (100 mg)
-
Ethanol
Procedure:
-
In a reaction flask, mix the 2-aminoaryl ketone (1 mmol), β-ketoester/ketone (1.5 mmol), and the IL-1@Fe₃O₄ catalyst (100 mg).
-
Heat the reaction mixture at 70 °C under solvent-free conditions, monitoring the reaction by TLC.
-
Upon completion, add ethanol (5 mL) to the reaction mixture.
-
Separate the magnetic catalyst from the solution using an external magnet.
-
Decant the ethanolic solution containing the product.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the product solution to obtain the crude quinoline derivative, which can be further purified if needed.
Quantitative Data for Green Catalysts and Solvents in Quinoline Synthesis
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Friedländer | IL-1@Fe₃O₄ | Solvent-free | 70 | Not specified | Excellent | [16] |
| Friedländer | [bmim]HSO₄ | Solvent-free | Not specified | Short | High | [4][10] |
| Meyer-Schuster | Zinc triflate | [hmim]PF₆ | 80-90 | 2.5 h | up to 98 | [18] |
| Cyclization | Choline chloride/zinc chloride | Deep Eutectic Solvent | 80 | 3 h | up to 98 | [17] |
| Doebner-Miller | Choline chloride/tin(II) chloride | Deep Eutectic Solvent | 60 | 2-3 h | 54-96 | [20] |
| Friedländer | g-C₃N₄-CO-(CH₂)₃-SO₃H | Solvent-free | 100 | 4 h | High | [22] |
Solvent-Free Synthesis
Application Note: Conducting reactions without a solvent, or under neat conditions, is a highly desirable green chemistry principle as it eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes.[23] Solvent-free reactions can be promoted by various means, including grinding, microwave irradiation, or ultrasound.[1] For quinoline synthesis, several solvent-free protocols have been developed, often in conjunction with recyclable catalysts, leading to efficient and environmentally friendly procedures with simplified work-up.[16][23]
Experimental Protocol: Brønsted Acid-Catalyzed Metal- and Solvent-Free Quinoline Synthesis[24][25]
Materials:
-
N-Substituted arylamine (0.2 mmol)
-
Alkene or Alkyne (1.0 mmol)
-
Trifluoromethanesulfonic acid (TfOH) (0.03 mmol, 2.7 μL) - Caution: Highly corrosive! Handle with care.
-
Oxygen gas
Procedure:
-
To a reaction tube, add the N-substituted arylamine (0.2 mmol), the alkene or alkyne (1.0 mmol), and TfOH (2.7 μL).
-
Seal the tube and introduce an atmosphere of oxygen (e.g., via a balloon).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling, purify the reaction mixture directly by column chromatography to isolate the quinoline product.
Visualizations
Caption: General experimental workflow for microwave-assisted quinoline synthesis.[9]
Caption: Key green chemistry principles applied to quinoline synthesis.
Conclusion
The adoption of green chemistry principles in the synthesis of quinolines offers substantial benefits, including reduced environmental impact, increased safety, and improved efficiency. The methodologies outlined in this document—microwave-assisted synthesis, sonochemistry, the use of green catalysts and solvents, and solvent-free conditions—provide researchers and drug development professionals with a toolbox of sustainable alternatives to traditional synthetic routes. By implementing these greener approaches, the chemical community can contribute to a more sustainable future while continuing to advance the important field of heterocyclic chemistry.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Green recipes to quinoline: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Ultrasound-assisted the three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones in water – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents [ccspublishing.org.cn]
- 18. Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement [organic-chemistry.org]
- 19. Green Synthesis of Quinoline-Based Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Brønsted acid-catalyzed metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoline Derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the common culprits?
A1: Low yields in quinoline synthesis are a frequent issue and can be attributed to several general factors across different synthetic methods.[1] Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed at an efficient rate. However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in the formation of tarry byproducts.[1][2] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1][2]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For example, anilines bearing electron-withdrawing groups can be deactivated, making the cyclization step more challenging.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium.[1] The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]
Q2: I'm observing significant tar formation in my reaction mixture. What causes this and how can it be minimized?
A2: Tar formation is a notorious problem, especially in classical methods like the Skraup and Doebner-von Miller syntheses, which employ harsh acidic and oxidizing conditions.[2][3][4] This is often due to the polymerization of reactants and intermediates.[2][3] To minimize tarring:
-
Use a Moderator: In the Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's vigor and reduce charring.[2][4]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any exothermic phases should be carefully controlled.[2]
-
Slow Addition of Reagents: In the Doebner-von Miller synthesis, the slow addition of the α,β-unsaturated carbonyl compound can help to maintain its low concentration and minimize self-condensation and polymerization.[2][3]
-
Biphasic Reaction Medium: For the Doebner-von Miller reaction, using a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing acid-catalyzed polymerization.[2][3][5]
Q3: Why are my quinoline derivatives so difficult to purify, and what strategies can I employ?
A3: Quinoline derivatives, particularly those with amino groups like 8-aminoquinolines, can present significant purification challenges.[6] Common reasons and solutions include:
-
Basicity: The basic nature of the quinoline nitrogen and other amino substituents can lead to strong interactions with acidic silica gel during column chromatography, resulting in tailing peaks and sometimes irreversible adsorption.[6]
-
Polarity: The presence of polar functional groups can make these compounds highly polar, requiring highly polar mobile phases for elution.[6]
-
Isomeric Impurities: Synthetic routes can sometimes produce mixtures of positional isomers with very similar physical and chemical properties, making them difficult to separate by standard chromatographic techniques.[6]
-
Instability: Some quinoline derivatives can be sensitive to air, light, or acidic conditions, leading to degradation during purification.[6] This is particularly true for derivatives with electron-donating groups that make the quinoline ring more susceptible to oxidation.[6]
Q4: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: Regioselectivity in the Combes synthesis is a known challenge when using unsymmetrical β-diketones.[2] The direction of the cyclization can be influenced by several factors:
-
Steric Hindrance: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[2]
-
Electronic Effects of Aniline Substituents: The electronic nature of substituents on the aniline ring can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[2]
-
Choice of Acid Catalyst: Different acid catalysts, such as sulfuric acid (H₂SO₄) versus polyphosphoric acid (PPA), can alter the ratio of the regioisomers formed.[2]
Q5: My Friedländer synthesis is not working well with certain ketones. What are the limitations?
A5: While versatile, the Friedländer synthesis has limitations, particularly concerning the ketone component.[7] A major issue is the regioselectivity when using unsymmetrical ketones, which can lead to a mixture of 2,3-disubstituted and 2-monosubstituted products.[7] Additionally, self-condensation of the ketone (an aldol reaction) can be a significant side reaction, especially under basic conditions.[2] To circumvent this, consider pre-forming the enolate of the ketone with a strong base before adding the 2-aminoaryl carbonyl compound.[2]
Troubleshooting Guides
Problem 1: Low Yield in Quinoline Synthesis
This guide provides a systematic approach to troubleshooting low yields in common quinoline synthesis reactions.
Problem 2: Side Reactions in Named Syntheses
This guide focuses on common side reactions in Skraup, Doebner-von Miller, and Friedländer syntheses and their mitigation strategies.
Data Presentation
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| Entry | 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone | Acetone | KOH, EtOH, reflux | 85 | [2] |
| 2 | 2-Aminobenzophenone | Cyclohexanone | p-TsOH, Toluene, reflux | 90 | [2] |
| 3 | 2-Amino-5-chlorobenzophenone | Acetone | NaOH, EtOH, reflux | 78 | [7] |
| 4 | 2-Aminoacetophenone | Ethyl acetoacetate | Piperidine, EtOH, reflux | 92 | [8] |
| 5 | 2-Nitrobenzaldehyde | Acetone | Fe/HCl then KOH | 95 | [9] |
Table 2: Comparison of Conditions for Controlling Side Reactions
| Synthesis | Side Reaction | Condition | Effect on Side Reactions | Reference |
| Skraup | Tar Formation | Add FeSO₄ moderator | Controls exothermic reaction, reducing charring | [2][4] |
| Doebner-von Miller | Polymerization | Biphasic (water/toluene) solvent system | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization | [2][3] |
| Doebner-von Miller | Polymerization | Slow addition of the carbonyl compound | Maintains a low concentration of the carbonyl, disfavoring self-condensation | [2] |
| Friedländer | Aldol Condensation | Acidic (e.g., p-TsOH) vs. Basic (e.g., KOH) | Acidic conditions can sometimes suppress base-catalyzed aldol condensation | [2] |
| Friedländer | Aldol Condensation | Pre-formation of the enolate with a strong base | Can prevent self-condensation by ensuring the ketone reacts with the 2-aminoaryl carbonyl | [2] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol describes a moderated Skraup synthesis to control the highly exothermic nature of the reaction.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (oxidizing agent, optional, can be omitted if FeSO₄ is used as moderator and oxygen carrier)
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Toluene)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a mechanical stirrer.
-
Charging Reactants: To the flask, add the aniline derivative, anhydrous glycerol, and ferrous sulfate heptahydrate.[2] Stir the mixture to ensure homogeneity.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[2]
-
Reaction Initiation: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, immediately remove the heat source.[2] If the reaction becomes too vigorous, cool the flask with an ice bath.[2]
-
Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]
-
Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of cold water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[1][2] The distillate is then extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.[1]
Protocol 2: Friedländer Synthesis of a 2,4-Disubstituted Quinoline
This protocol outlines a general procedure for the Friedländer synthesis under acidic catalysis.
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone)
-
Ketone with an α-methylene group (e.g., cyclohexanone)
-
Acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH)
-
Solvent (e.g., Toluene)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Combine the 2-aminoaryl ketone, the α-methylene ketone (typically 1.1-1.5 equivalents), and a catalytic amount of p-TsOH (e.g., 10 mol%) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water).
-
Solvent Addition: Add a suitable solvent, such as toluene.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Purification of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The crude product is a thick, dark oil or tar and does not solidify.
-
Question: After the synthesis reaction, my product is a dark, viscous oil and won't solidify upon cooling. What should I do?
-
Answer: This is a common issue, often due to the presence of impurities or residual high-boiling solvents like Dowtherm from the synthesis.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all high-boiling solvents are removed under high vacuum.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can help to induce crystallization by dissolving oil-soluble impurities and providing a surface for nucleation. The solid product can then be collected by filtration.[1]
-
Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane) and extract it with an aqueous base (like sodium hydroxide solution) to form the water-soluble sodium salt of the product. The organic layer containing non-acidic impurities can be discarded. The aqueous layer can then be washed with an organic solvent (e.g., toluene) to remove any remaining neutral impurities.[2] Finally, acidify the aqueous layer with an acid (e.g., 10% hydrochloric acid) to precipitate the pure product, which can then be filtered, washed with water, and dried.[2]
-
-
Issue 2: No crystals form upon attempting recrystallization.
-
Question: I've dissolved my crude product in a solvent for recrystallization, but no crystals are forming even after cooling. What's going wrong?
-
Answer: The absence of crystal formation can be due to several factors, including the solution not being supersaturated, the use of an inappropriate solvent, or the presence of impurities that inhibit crystallization.[3]
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solvent System Adjustment: Your compound may be too soluble in the chosen solvent. Try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again before allowing it to cool slowly. For a polar compound like this, a mixture of a polar solvent (like ethanol or methanol) and water can be effective.[4][5]
-
-
Issue 3: The product "oils out" instead of crystallizing.
-
Question: During recrystallization, my compound separates as an oil instead of forming crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid below its melting point. This is often due to the solution being too concentrated or cooling too quickly.[6]
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to decrease the concentration before allowing it to cool more slowly.[6]
-
Slower Cooling: Insulate the flask to slow down the cooling rate. You can place the flask in a warm water bath and allow it to cool to room temperature overnight.[3]
-
Change Solvent System: Use a solvent with a lower boiling point or a different solvent mixture.
-
-
Issue 4: Poor recovery or low yield after recrystallization.
-
Question: I've successfully recrystallized my product, but the final yield is very low. How can I improve it?
-
Answer: A low yield can result from using too much solvent during recrystallization, incomplete precipitation, or leaving a significant amount of product in the mother liquor.[6]
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[3]
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[3] Be aware that this second crop may be less pure than the first.
-
-
Issue 5: Persistent impurities are observed in the final product.
-
Question: Even after recrystallization, I see impurities in my product by TLC or NMR. What other purification methods can I use?
-
Answer: If recrystallization is insufficient, column chromatography is the next logical step. Given the polar nature of this compound, some specific considerations are necessary.
-
Troubleshooting Steps:
-
Column Chromatography (Normal Phase):
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A gradient of ethyl acetate in hexane is a good starting point. For polar, basic compounds that may streak on silica, adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the eluent can improve peak shape.[7]
-
-
Column Chromatography (Reversed-Phase): For highly polar compounds, reversed-phase chromatography can be effective.
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of methanol or acetonitrile in water.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent technique for polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase with a mobile phase high in organic solvent.[7]
-
-
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Application Notes |
| Ethanol/Water | A good starting point for polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol and cool slowly.[4] |
| Methanol/Water | Similar to ethanol/water, can be effective.[5] |
| Toluene | Can be used, but may require heating to a higher temperature.[8] |
| Hexane/Ethyl Acetate | Useful for less polar impurities. The compound has low solubility in hexane. |
| Acetone/Water | Another potential mixed-solvent system for polar molecules.[5] |
Table 2: Starting Conditions for Column Chromatography
| Technique | Stationary Phase | Mobile Phase System (Starting Point) |
| Normal Phase | Silica Gel | Hexane:Ethyl Acetate (e.g., start with 9:1, gradually increase ethyl acetate) |
| Normal Phase (with modifier) | Silica Gel | Dichloromethane:Methanol with 0.5% Triethylamine (for basic compounds)[7] |
| Reversed Phase | C18 Silica | Water:Methanol or Water:Acetonitrile (start with high water content and increase organic) |
| HILIC | Silica or Diol | Acetonitrile:Water (start with high acetonitrile, e.g., 95:5)[7] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to completely dissolve the solid.
-
While keeping the solution hot, add hot water dropwise until the solution becomes slightly and persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the recrystallization of quinoline derivatives.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate | 88960-42-3 | Benchchem [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Conrad-Limpach synthesis of 4-hydroxyquinolines and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the Conrad-Limpach synthesis and what are its key steps?
The Conrad-Limpach synthesis is a chemical reaction used to synthesize 4-hydroxyquinolines. It involves two primary steps:
-
Condensation: An aniline reacts with a β-ketoester to form an enamine intermediate, specifically an ethyl 3-(arylamino)but-2-enoate. This step is typically carried out at a moderate temperature.[1][2]
-
Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline ring system. This step requires significantly higher temperatures, often around 250 °C.[1][2]
Q2: My overall yield is very low. What are the most critical factors to consider for improving the yield?
Low yields in the Conrad-Limpach synthesis are a common issue. The most critical factors influencing the yield are:
-
Cyclization Temperature: The thermal cyclization step is often the rate-determining step and requires a high temperature (around 250 °C) to proceed efficiently.[1] Insufficient temperature will lead to an incomplete reaction.
-
Solvent Choice: The use of a high-boiling point, inert solvent is crucial for achieving high yields in the cyclization step.[1][3] Running the reaction without a suitable solvent can result in yields below 30%.[1]
-
Acid Catalysis: The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is important for the initial condensation step to form the Schiff base and for subsequent tautomerizations.[1]
Q3: I am observing the formation of a different isomer, 2-hydroxyquinoline. Why is this happening and how can I avoid it?
The formation of 2-hydroxyquinoline is due to the Knorr quinoline synthesis pathway, which competes with the Conrad-Limpach synthesis.[1]
-
Cause: The Knorr pathway is favored when the initial condensation between the aniline and the β-ketoester is carried out at higher temperatures (approximately 140 °C).[1] Under these conditions, the aniline preferentially attacks the ester group of the β-ketoester, leading to a β-keto anilide intermediate, which then cyclizes to the 2-hydroxyquinoline.
-
Solution: To favor the formation of the desired 4-hydroxyquinoline, the initial condensation reaction should be performed at a lower temperature (e.g., room temperature or reflux in a lower-boiling solvent like ethanol) to form the kinetic product, the β-aminoacrylate intermediate.[1][4]
Troubleshooting Guide
Problem 1: Low yield or no product after the thermal cyclization step.
| Possible Cause | Suggested Solution |
| Insufficient Cyclization Temperature | Ensure the reaction mixture reaches and is maintained at the optimal temperature, typically around 250 °C. Use a high-temperature thermometer and an appropriate heating apparatus (e.g., a sand bath or heating mantle with a temperature controller).[5] |
| Inappropriate Solvent | Use a high-boiling point, inert solvent for the cyclization step. Solvents with boiling points above 250 °C generally give the best yields.[3] Refer to the data in Table 1 for a comparison of different solvents. |
| Decomposition of Starting Material or Product | High temperatures can sometimes lead to decomposition.[5] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitor the reaction time; prolonged heating at high temperatures may not be necessary and could lead to degradation. A typical duration is 30-60 minutes at the target temperature.[5] |
| Inefficient Removal of Alcohol | During the cyclization, an alcohol (e.g., ethanol) is eliminated.[1] Its removal can help drive the reaction to completion. If conducting the reaction in a batch setup, consider using a distillation setup to remove the alcohol as it forms. |
Problem 2: The initial condensation reaction is slow or incomplete.
| Possible Cause | Suggested Solution |
| Lack of Catalyst | The condensation reaction is catalyzed by acid.[1] Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or hydrochloric acid, to the reaction mixture.[3] |
| Reaction Temperature is Too Low | While very high temperatures can lead to the Knorr product, the reaction still requires sufficient heat. Refluxing in a suitable solvent like ethanol for several hours is a common procedure for this step.[4] |
| Purity of Reagents | Ensure that the aniline and β-ketoester are pure. Impurities can interfere with the reaction. |
Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline [3]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 34 |
| Propyl benzoate | 231 | 51 |
| Iso-butyl benzoate | 247 | 66 |
| 2-Nitrotoluene | 222 | 64 |
| 1,2,4-Trichlorobenzene | 214 | 63 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Note: This data is for a specific derivative and yields may vary depending on the substrates used. However, the general trend of increasing yield with higher boiling point solvents is a key takeaway.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(4-nitroanilino)but-2-enoate (Intermediate)
This protocol is adapted from a study on Conrad-Limpach synthesis solvents.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitroaniline (10.0 g, 72 mmol) and ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.) in 150 mL of ethanol.
-
Catalyst Addition: Add 2 drops of concentrated sulfuric acid to the stirred mixture.
-
Reaction: Heat the mixture at reflux for 6 hours.
-
Work-up: After cooling, evaporate the ethanol under reduced pressure. The resulting crude enamine can be used in the next step without further purification.
Protocol 2: Thermal Cyclization to 4-Hydroxy-2-methyl-6-nitroquinoline
This protocol is a general procedure based on established methods.[3][5]
-
Reaction Setup: Place the crude ethyl 3-(4-nitroanilino)but-2-enoate from the previous step into a round-bottom flask equipped with a mechanical stirrer and a short path distillation apparatus. Add a high-boiling point solvent (e.g., 150 mL of Dowtherm A or 2,6-di-tert-butylphenol).
-
Cyclization: Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen).
-
Reaction Time: Maintain the temperature for 30-60 minutes. The ethanol produced during the reaction will distill off.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with a hydrocarbon solvent like hexanes to further precipitate the product and to help dissolve the high-boiling point solvent.
-
Purification: Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent, and then dry it to obtain the 4-hydroxyquinoline. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Visualizations
References
Navigating the Nuances of Quinoline Synthesis: A Technical Support Guide to the Friedlander Reaction
For researchers, scientists, and professionals in drug development, the Friedlander synthesis is a powerful and versatile tool for constructing the quinoline scaffold, a core component of many pharmaceuticals. However, like any chemical transformation, it is not without its challenges. This technical support center provides a comprehensive guide to troubleshooting common side reactions and optimizing experimental outcomes.
This guide offers detailed, question-and-answer-based troubleshooting advice, in-depth experimental protocols, and quantitative data to empower researchers to overcome common hurdles in the Friedlander synthesis of quinolines.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered side reactions and provides actionable solutions to mitigate their formation.
Issue 1: Self-Condensation of the Ketone Reactant (Aldol Condensation)
Q: My reaction is producing a significant amount of a high-molecular-weight byproduct, and the yield of my desired quinoline is low. What is happening and how can I prevent it?
A: A common side reaction in the Friedlander synthesis, particularly under basic conditions, is the self-condensation of the ketone reactant.[1][2] This aldol condensation leads to the formation of undesired oligomeric or polymeric materials, reducing the overall yield of the target quinoline.
Solutions:
-
Employ Milder Reaction Conditions: Traditional methods often rely on high temperatures and strong acids or bases, which can promote side reactions.[3] The use of milder catalysts, such as gold catalysts or certain Lewis acids, can allow the reaction to proceed at lower temperatures, thereby minimizing self-condensation.[3][4][5]
-
Use an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be utilized.[2][3]
-
Slow Addition of the Ketone: Gradually adding the ketone to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular self-condensation reaction.[2]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction outcome. A variety of catalysts have been developed to improve the efficiency and selectivity of the Friedlander synthesis.
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| H-ZSM-5h (zeolite) | 2-aminoacetophenone and 2,4-pentanedione | Not Specified | 82 | [1] |
| H-ZSM-5h (zeolite) | 2-aminoacetophenone and dimedone | Not Specified | 93 | [1] |
| [Msim][OOCCCl₃] (Ionic Liquid) | 2-aminoaryl ketones and α-methylene carbonyls | Not Specified | Up to 100 | [2] |
| Fe₃O₄-IL-HSO₄ (Nanocatalyst) | 2-aminoaryl ketones and 1,3-dicarbonyls | 90°C, Solvent-free | Not Specified | [2] |
| ZnO/CNT | 2-amino-5-chlorobenzaldehyde and carbonyls | Solvent-free | 24-99 | [2] |
| SnCl₂·2H₂O | 2-aminobenzophenone and ethyl acetoacetate | Room Temperature, Solvent-free | 95 | [6] |
| p-Toluenesulfonic acid | 2-aminobenzaldehydes and ketones | Solvent-free, Microwave | High | [7] |
| Iodine | 2-aminobenzaldehydes and ketones | Solvent-free | High | [7] |
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones
Q: I am using an unsymmetrical ketone in my Friedlander synthesis and obtaining a mixture of two isomeric quinoline products. How can I control the regioselectivity?
A: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to the formation of two different regioisomers, which can be difficult to separate and reduces the yield of the desired product.[8] Controlling the regioselectivity is a critical challenge in these cases.
Solutions:
-
Catalyst Control: The choice of catalyst can play a crucial role in directing the regioselectivity. Novel amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[9]
-
Reaction Conditions: Modifying the reaction conditions can also influence the regiochemical outcome. For instance, the slow addition of the methyl ketone substrate and higher reaction temperatures have been demonstrated to improve regioselectivity in certain systems.[9]
-
Substituent Effects: Introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts or ionic liquids are effective strategies to address the problem of regioselectivity.[3]
Frequently Asked Questions (FAQs)
Q1: What are the two primary mechanistic pathways for the Friedlander synthesis?
A1: The Friedlander synthesis can proceed through two main pathways depending on the reaction conditions. The first involves an initial aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base (imine) intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[10]
Q2: Can the Friedlander synthesis be performed under environmentally friendly conditions?
A2: Yes, significant progress has been made in developing greener protocols for the Friedlander synthesis. These include the use of water as a solvent, catalyst-free conditions, and the application of reusable solid-supported catalysts and nanocatalysts.[2][11][12] For instance, a straightforward and efficient method for the synthesis of quinolines has been developed in water at 70°C without the need for any catalyst.[11]
Q3: Are there any alternatives to traditional heating methods for this synthesis?
A3: Yes, microwave irradiation and ultrasound assistance have been successfully employed to accelerate the Friedlander synthesis, often leading to higher yields and shorter reaction times compared to conventional heating methods.[10][12]
Visualizing the Process: Diagrams and Workflows
To provide a clearer understanding of the reaction and troubleshooting process, the following diagrams have been generated using the DOT language.
Caption: General mechanism of the Friedlander synthesis, illustrating the main reaction pathway to quinolines and the common side reaction of ketone self-condensation.
Caption: A troubleshooting workflow for addressing common side reactions in the Friedlander quinoline synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Conventional Synthesis using Acid Catalysis[10]
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Ethanol (10 mL)
-
Concentrated HCl (2-3 drops)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone in ethanol in a round-bottom flask, add ethyl acetoacetate.
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Synthesis using a Reusable Nanocatalyst[2]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) (if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.
-
If the reaction is not solvent-free, add ethanol as the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).
-
Monitor the progress of the reaction using TLC.
-
Upon completion, if the catalyst is magnetic, it can be separated using an external magnet.
-
The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 3: Catalyst-Free Synthesis in Water[11]
Materials:
-
2-aminobenzaldehyde (1 mmol)
-
Ketone (e.g., acetone, cyclohexanone) or malononitrile (1.2 mmol)
-
Water (5 mL)
Procedure:
-
In a reaction vessel, combine 2-aminobenzaldehyde and the ketone or malononitrile in water.
-
Stir the mixture at 70°C for the appropriate time (typically 1-5 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with water.
-
If the product does not precipitate, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in gold catalyzed synthesis of quinoid heteroaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple, Efficient and Solvent-Free Protocol for the Friedländer Synthesis of Quinolines by Using SnCl2·2H2O | Semantic Scholar [semanticscholar.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction conditions for the synthesis of quinolines.
Troubleshooting Guides
This section addresses specific issues that may arise during various quinoline synthesis protocols.
Doebner-von Miller Synthesis
-
Problem: Low Yield and Significant Tar/Polymer Formation
Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline.[1][2]
Root Cause: The Doebner-von Miller reaction is typically conducted under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material. This is one of the most common side reactions.[1][2]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase, such as toluene, can drastically reduce its self-polymerization in the acidic aqueous phase.[1][3]
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[1] Milder Lewis acids may be preferable in some cases.[1]
-
Control Reaction Temperature: While heating is often required, excessive temperatures can promote polymerization.[1] It is recommended to maintain the lowest effective temperature.[1]
-
Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[1][4]
-
-
Problem: Formation of Partially Hydrogenated Quinoline Derivatives
Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives, which can be difficult to separate.[1]
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation will result in these impurities.
Troubleshooting Steps:
Friedländer Synthesis
-
Problem: Low Yield
Symptoms: The yield of the desired quinoline derivative is consistently low.
Root Cause: Low yields in the Friedländer synthesis can be attributed to several factors, including catalyst inefficiency, non-optimal reaction conditions, or side reactions.[4][5]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is crucial. Screen different types of catalysts, such as Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts.[4] The use of catalytic amounts of gold catalysts can enable the reaction to proceed under milder conditions.[6]
-
Anhydrous Conditions: If using a moisture-sensitive catalyst like a Lewis acid, ensure that the reaction conditions are strictly anhydrous.[4]
-
Temperature and Time Optimization: Some reactions require heating to proceed efficiently, while others may benefit from longer reaction times at a lower temperature to minimize side product formation.[4]
-
-
Problem: Aldol Condensation Side Products
Symptoms: The reaction produces a complex mixture due to the formation of aldol condensation side products, leading to difficult purification.[2]
Root Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.[2]
Troubleshooting Steps:
-
Use an Imine Analog: To avoid aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[2]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation.[2][3]
-
Milder Conditions: Employing milder reaction conditions, for instance by using a gold catalyst, can reduce the occurrence of side reactions.[2]
-
Combes Synthesis
-
Problem: Formation of Undesired Regioisomers
Symptoms: When using unsymmetrical β-diketones, a mixture of regioisomers is formed.[2]
Root Cause: The cyclization step can occur at two different positions on the aniline ring, leading to different isomers. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7]
Troubleshooting Steps:
-
Modify Substituents: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[3] The electronic nature of substituents on the aniline (electron-donating vs. electron-withdrawing) also influences the nucleophilicity of the ortho positions, directing cyclization.[3]
-
Choice of Acid Catalyst: The acid catalyst used (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the ratio of regioisomers formed.[3]
-
Conrad-Limpach Synthesis
-
Problem: Failed or Low-Yield Cyclization
Symptoms: The final thermal cyclization step to form the 4-hydroxyquinoline fails or results in a very low yield.
Root Cause: This step requires high temperatures (around 250°C) to overcome the energy barrier of breaking the aromaticity of the phenyl ring during the electrocyclic ring closing.[8][9] Inadequate temperature or an inappropriate solvent can lead to failure.
Troubleshooting Steps:
-
Ensure High Temperature: The Schiff base intermediate must be heated to approximately 250°C for the ring closure to occur.[9]
-
Use a High-Boiling Inert Solvent: The use of a high-boiling inert solvent, such as mineral oil or diphenyl ether, can significantly improve the yield of the cyclization step compared to running the reaction neat.[9][10]
-
Acid Catalysis: The reaction mechanism involves multiple tautomerizations that are catalyzed by strong acids like HCl or H₂SO₄.[9][10] Ensure that the intermediate Schiff base is formed correctly in the first step, which may require catalytic acid.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side products in classical quinoline synthesis reactions?
-
A1: Common side products vary depending on the specific synthesis method. In the Doebner-von Miller and Skraup reactions, tar and polymer formation are frequent issues due to the polymerization of α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[1][2] For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions.[2] In the Combes synthesis, a primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones.[2]
-
-
Q2: How can I improve the overall yield and purity of my quinoline synthesis?
-
A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent.[2] Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[2] Ensuring the purity of starting materials is also a crucial step. Purification techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product.[2]
-
-
Q3: My quinoline derivative is decomposing during silica gel column chromatography. What can I do?
-
A3: Decomposition on silica gel is a common problem when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[11] To mitigate this, you can deactivate the silica gel by treating it with a base like triethylamine or sodium bicarbonate.[12] Alternatively, using a different stationary phase like neutral or basic alumina can be effective.[12]
-
-
Q4: What are the common mechanisms of catalyst deactivation in quinoline synthesis and how can I regenerate the catalyst?
-
A4: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active species.[13] Poisoning occurs when molecules strongly adsorb to the active sites.[13] Fouling is the physical deposition of substances like carbonaceous materials on the catalyst surface.[13] Thermal degradation involves the agglomeration of active metal particles at high temperatures.[13] Regeneration strategies depend on the cause of deactivation. For fouling, the catalyst can sometimes be regenerated by calcination (heating in air or oxygen) to burn off the carbonaceous deposits.[13] For poisoning, a solvent wash may remove the adsorbed impurities.[13]
-
Data Presentation
Table 1: Effect of Solvent on the Thermal Cyclization Step of the Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | General Outcome on Yield | Reference |
| None (Neat) | - | Moderate to Low (<30%) | [10] |
| Mineral Oil | >300 | High (up to 95%) | [10] |
| Diphenyl ether | 259 | Improved | [10] |
| 1,2,4-Trichlorobenzene | 214 | Useful alternative | [8][10] |
| 2-Nitrotoluene | 222 | Useful alternative | [8][10] |
Table 2: Catalyst Comparison for Friedländer Synthesis
| Catalyst | Conditions | Yield | Reference |
| p-Toluenesulfonic acid | Solvent-free, 80-100°C | Good to excellent | [6][10] |
| Molecular Iodine | Solvent-free, 80-100°C | Good to excellent | [6][10] |
| Gold catalysts | Milder conditions | High | [6] |
| Amberlyst-15 | Refluxing ethanol | Good | [5] |
| PEG-SO₃H | Aqueous medium, 60°C | Good to excellent | [5] |
Experimental Protocols
Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline (Minimized Tar Formation)
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Slowly add the crotonaldehyde solution to the refluxing acidic aniline mixture over a period of 1 hour with vigorous stirring.[1]
-
After the addition is complete, add nitrobenzene (0.05 mol) as an oxidizing agent.[4]
-
Continue to heat the reaction mixture under reflux for 3-4 hours.[4]
-
Cool the mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Perform steam distillation to separate the 2-methylquinoline and unreacted nitrobenzene from the reaction mixture.[4]
Protocol 2: Iodine-Catalyzed Friedländer Synthesis
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[10]
-
Heat the reaction mixture at 80-100°C.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[10]
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[10]
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.[10]
Protocol 3: Two-Step Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
-
Step 1: Formation of the β-aminoacrylate
-
Step 2: Thermal Cyclization
-
To the crude β-aminoacrylate, add a high-boiling inert solvent such as mineral oil.[10]
-
Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere.[10]
-
Maintain the temperature for 30-60 minutes.[10]
-
Cool the reaction mixture. The product often precipitates upon cooling.[10]
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.[10]
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.[10]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Doebner-von Miller Reactions
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Doebner-von Miller reaction has resulted in a thick, dark tar with very little desired product. What is the primary cause and how can I fix it?
A1: This is the most common issue encountered in the Doebner-von Miller synthesis.
-
Root Cause: The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] Strong acidic conditions, while necessary for the reaction, can also promote this significant side reaction, leading to the formation of high-molecular-weight polymers and tars.[1]
-
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1]
-
Gradual Addition of Reactants: Instead of mixing all reactants at once, add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline.[1] This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[1]
-
Optimize Reaction Temperature: While heating is generally required, excessive temperatures can accelerate tar formation.[1] It is crucial to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1]
-
Optimize Acid Concentration and Type: Overly harsh acidic conditions can speed up polymerization.[1] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[1]
-
Q2: I am using a substituted aniline and observing a very low yield. What could be the problem?
A2: The electronic properties of the substituents on the aniline ring play a critical role in the success of the reaction.
-
Root Cause: Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[1] Conversely, very strong electron-donating groups might make the aniline too reactive, leading to other side reactions.
-
Troubleshooting Steps:
-
Assess Substituent Effects: Be aware of the electronic nature of your aniline substituents. For anilines with strong electron-withdrawing groups, you may need to employ more forcing conditions (higher temperatures, longer reaction times) or consider alternative catalytic systems.[2]
-
Consider Alternative Reactions: For particularly challenging substrates, alternative quinoline synthesis methods like the Friedländer, Combes, or Gould-Jacobs syntheses might provide better yields.[1]
-
Q3: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities. How can I ensure complete aromatization?
A3: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation is a common reason for impurities.
-
Root Cause: The oxidizing agent may be inefficient, used in insufficient quantity, or the reaction conditions may not favor complete oxidation.[1]
-
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Traditional oxidizing agents include nitrobenzene or arsenic acid.[1] For cleaner reactions, you might consider alternatives like aerobic oxidation (using air), hydrogen peroxide, or selenium dioxide.[1]
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[1]
-
Optimize Reaction Time and Temperature: The oxidation step may require specific time and temperature conditions to proceed to completion. Monitor the reaction's progress via TLC or GC-MS to identify the optimal endpoint.
-
Post-Reaction Oxidation: If you have already isolated your product and found it to be contaminated with dihydroquinoline impurities, it may be possible to perform a separate oxidation step using an appropriate oxidizing agent like DDQ or MnO₂.
-
Q4: My reaction is producing a complex mixture of products, not just the expected quinoline. What is happening?
A4: The formation of multiple products can be particularly common when using sterically hindered substrates.
-
Root Cause: Steric hindrance can disfavor the desired cyclization pathway and promote alternative side reactions, leading to a mixture of isomers or byproducts.[1] The reaction is most effective for sterically accessible α,β-unsaturated aldehydes.[1]
-
Troubleshooting Steps:
-
Substrate Selection: If possible, consider using a less sterically hindered α,β-unsaturated carbonyl compound.
-
Optimize Reaction Conditions: Systematically vary the acid catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be beneficial in efficiently exploring the reaction space to find conditions that favor the desired product.[1]
-
Consider Alternative Synthetic Routes: For highly substituted quinolines, other synthetic methods may offer cleaner reaction profiles and higher yields.[1]
-
Data Presentation
The choice of acid catalyst can significantly impact the reaction yield. The following table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline from a specific Doebner-von Miller reaction involving aniline and γ-phenyl-β,γ-unsaturated α-ketoester.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hf(OTf)₄ (10 mol%) | Dichloromethane | Room Temp | 48 | 18 |
| HCl | Dichloromethane | Room Temp | 48 | No Reaction |
| H₂SO₄ | Dichloromethane | Room Temp | 48 | No Reaction |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp | 48 | 35 |
| Trifluoroacetic Acid (TFA) | None | Room Temp | 24 | 80 |
Note: This data is from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[3]
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Methylquinoline (to Minimize Tar Formation)
This protocol utilizes a biphasic system and gradual addition of the carbonyl compound to mitigate polymerization.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
-
Procedure:
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
-
Work-up:
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[1]
-
Visualizations
Caption: A logical workflow for troubleshooting common causes of low yields.
Caption: The desired reaction pathway versus the common polymerization side reaction.
References
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a cornerstone of heterocyclic chemistry for the preparation of quinolines, is renowned for its efficacy but also notorious for its vigorous and sometimes unpredictable nature.[1][2] This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to empower researchers in optimizing reaction conditions, maximizing yields, and ensuring safe and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Skraup synthesis and why is it considered a hazardous reaction?
The Skraup synthesis is a chemical reaction used to synthesize quinolines by heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[1][2] The reaction is highly exothermic and can become violent if not properly controlled, posing a significant safety risk.[1][3] This is due to the initial dehydration of glycerol to acrolein, which is a highly reactive and exothermic process, followed by further exothermic condensation and oxidation steps.[4]
Q2: What is the role of each component in the Skraup synthesis?
-
Aromatic Amine (e.g., Aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[5]
-
Glycerol: Acts as the source for the three-carbon chain (C2, C3, and C4) of the quinoline ring after being dehydrated to acrolein by sulfuric acid.[6]
-
Sulfuric Acid: Serves as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization step.[5]
-
Oxidizing Agent (e.g., Nitrobenzene, Arsenic Pentoxide): Oxidizes the intermediate 1,2-dihydroquinoline to the final aromatic quinoline product.[1][2] Nitrobenzene can also act as a solvent.
-
Moderator (e.g., Ferrous Sulfate): Controls the reaction's exothermicity, making it less violent.[3][7]
Q3: What are common side reactions and how can they be minimized?
The most common side reaction is the formation of tar and polymeric materials due to the harsh acidic and oxidizing conditions.[3][8] To minimize this:
-
Use a moderator like ferrous sulfate to control the reaction rate.[3]
-
Maintain careful control over the reaction temperature, avoiding excessive heat.[3]
-
Ensure efficient stirring to prevent localized overheating.[3]
Q4: Can the Skraup synthesis be performed under greener conditions?
Yes, modifications to the traditional Skraup synthesis have been developed to be more environmentally friendly. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[9][10]
-
Use of ionic liquids: These can function as both solvent and catalyst, often leading to cleaner reactions.[5][10]
-
Alternative oxidizing agents: Replacing hazardous oxidizing agents like arsenic acid with milder options is an area of ongoing research.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.
Issue 1: The reaction is proceeding too violently or is difficult to control.
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
Answer: A runaway Skraup reaction is a significant safety concern.
-
Immediate Actions:
-
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[3][10] It is believed to act as an oxygen carrier, slowing down the oxidation step.[1][11] Boric acid can also be used to make the reaction less violent.[1]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling.[3] The recommended order of addition is typically the aniline, followed by the moderator, glycerol, and then the slow addition of sulfuric acid.[10][11]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the external heat source. The exotherm of the reaction should sustain it for a period.[10]
-
Issue 2: The yield of the desired quinoline product is consistently low.
Question: I am following a standard Skraup protocol, but my yields are significantly lower than expected. What could be the cause?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration. After the initial exothermic phase, a period of reflux is often necessary.[10]
-
Substituent Effects: The nature of substituents on the aniline ring can greatly influence reactivity. Electron-withdrawing groups can deactivate the ring, leading to lower yields, while electron-donating groups generally favor the reaction.[12]
-
Difficult Work-up: The viscous, tarry nature of the crude reaction mixture can make product isolation challenging, leading to material loss.[7][8]
Issue 3: Significant tar formation is observed, complicating purification.
Question: My reaction mixture is a thick, black tar, making it difficult to isolate the product. How can I effectively remove the tar?
Answer: Tar removal is a common challenge.
-
Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tar.[3][10] The crude reaction mixture is made strongly alkaline, and then steam is passed through it to carry over the quinoline.[10]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent.[10]
-
Treatment with Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[10]
Quantitative Data Summary
The yield of the Skraup synthesis is influenced by various factors, including the aniline substrate and the oxidizing agent used.
Table 1: Reported Yields of the Skraup Synthesis with Various Substituted Anilines
| Substituted Aniline | Product | Yield (%) | Reference |
| Aniline | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[1] |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | The Skraup Synthesis[1] |
| o-Aminophenol | 8-Hydroxyquinoline | 100 (based on o-aminophenol) | ResearchGate[1] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | - | Organic Syntheses[13] |
Table 2: Influence of Different Oxidizing Agents on the Skraup Synthesis
| Oxidizing Agent | Aniline Substrate | Product | Yield (%) | Reference |
| Nitrobenzene | Aniline | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[1] |
| Arsenic Pentoxide | 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | 14 | The Skraup Synthesis of Quinolines - ResearchGate[1] |
| Iodine | Aniline | Quinoline | - | ResearchGate[1] |
Experimental Protocols
Synthesis of Quinoline from Aniline (Adapted from Organic Syntheses)
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide
-
Anhydrous Potassium Carbonate
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.[1]
-
Addition of Moderator and Acid: Add the ferrous sulfate heptahydrate to the mixture. Slowly and with constant stirring, add the concentrated sulfuric acid.[1]
-
Heating and Reaction: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool. Dilute it with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.[1]
-
Isolation: Perform a steam distillation to isolate the crude quinoline.[1]
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. Collect the fraction boiling at 235-237°C.[1]
Visualizations
Reaction Mechanism
Caption: The reaction mechanism of the Skraup synthesis.
Experimental Workflow
Caption: A generalized experimental workflow for the Skraup synthesis.
Troubleshooting Logic
Caption: A troubleshooting flowchart for common Skraup synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. iipseries.org [iipseries.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Stability issues of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in solution
Technical Support Center: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Variability in Experimental Results or Loss of Compound Potency
-
Question: My experimental results are inconsistent, or the compound seems to have lost its activity. What could be the cause?
-
Answer: Inconsistent results or a decrease in potency can often be attributed to the degradation of the compound in solution. This compound, like many quinoline derivatives, can be susceptible to several degradation pathways. The primary factors influencing its stability are pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] The ester functional group in the molecule is particularly prone to hydrolysis. It is crucial to evaluate the stability of your stock solutions and experimental buffers. For reproducible results, it is recommended to use freshly prepared solutions whenever possible.
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Question: I am observing unexpected peaks in my HPLC or LC-MS analysis of a solution containing this compound. What are these new peaks?
-
Answer: The appearance of new peaks is a strong indicator of compound degradation. The most likely degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially in aqueous solutions with acidic or basic pH. Other possibilities include oxidation of the quinoline ring or photodegradation if the solution was exposed to light. To identify these degradation products, it is recommended to perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, and light).
Issue 3: Precipitation of the Compound from Solution
-
Question: My compound is precipitating out of solution. How can I resolve this?
-
Answer: Precipitation can occur due to low aqueous solubility, a common characteristic of quinoline derivatives.[1] Ensure that the solvent and buffer system are appropriate for your compound's solubility profile. If you are adjusting the pH, be aware that this can affect solubility. For quinoline compounds, which are often weak bases, decreasing the pH can sometimes improve solubility by forming a more soluble salt. However, extreme pH values can accelerate degradation. Consider using co-solvents or other solubility enhancement techniques if precipitation persists.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The main degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-hydroxy-8-methoxyquinoline-3-carboxylic acid) and ethanol.
-
Oxidation: The quinoline ring system can be prone to oxidation, potentially forming N-oxides or other oxidative degradation products, especially in the presence of oxidizing agents or exposure to air over time.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.
Q2: What are the recommended storage conditions for stock solutions?
A2: To ensure the stability of stock solutions, it is recommended to:
-
Store solutions at low temperatures, such as -20°C or -80°C.[3]
-
Protect solutions from light by using amber vials or light-blocking containers.
-
Prepare fresh solutions for each experiment to minimize degradation over time.
-
Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is a critical factor in the stability of this compound. The ester linkage is generally most stable at a neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester to the carboxylic acid. The rate of hydrolysis is expected to increase at pH values further from neutral.
Q4: Is this compound sensitive to light?
A4: Yes, quinoline derivatives can be sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light over extended periods. It is best practice to handle and store solutions of this compound with protection from light.
Data Presentation: Stability Under Forced Degradation
| Stress Condition | Reagents and Conditions | Incubation Time (hours) | % Degradation (User Data) | Major Degradation Product (User Data) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 4-hydroxy-8-methoxyquinoline-3-carboxylic acid | ||
| Base Hydrolysis | 0.1 M NaOH at room temperature | 4-hydroxy-8-methoxyquinoline-3-carboxylic acid | ||
| Oxidation | 3% H₂O₂ at room temperature | |||
| Thermal Degradation | 60°C in solution | |||
| Photodegradation | Exposure to UV light (e.g., 254 nm) at room temperature |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Dilute the stock solution in a suitable buffer (e.g., PBS pH 7.4) and incubate at 60°C.
-
Photodegradation: Expose a solution of the compound to a UV light source. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.
-
-
Analysis: Analyze the stressed samples and a control sample (time 0) by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks. If using mass spectrometry, determine the mass-to-charge ratio of the degradation products to aid in their identification.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Recrystallization of Quinoline Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of quinoline compounds using recrystallization methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I've prepared a saturated solution of my quinoline derivative and allowed it to cool, but no crystals have formed. What could be the problem?
-
Answer: The absence of crystal formation is a common issue that can stem from several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at lower temperatures.[1]
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[1]
-
Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Reduce Solvent Volume: If the compound is thermally stable, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.[1]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will decrease the overall solubility and promote crystallization.[1]
-
-
Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the temperature, which will lower the solubility of your compound.
-
Issue 2: Oiling Out - Formation of a Liquid Instead of Crystals
-
Question: My quinoline compound is separating as an oil instead of solid crystals upon cooling. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the melting point of the compound is lower than the temperature of the solution as it becomes supersaturated. Impurities can also lower the melting point of your compound, contributing to this issue.
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow it to cool more slowly to give the molecules time to orient into a crystal lattice.
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.[1] Alternatively, consider a different solvent or a solvent mixture with a lower boiling point.[1]
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to recrystallize again.[1]
-
Issue 3: Crystals Form Too Quickly
-
Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles "crash out" of the solution. Is this a problem?
-
Answer: Yes, rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[2] The goal is slow, controlled crystal growth to allow for the formation of pure crystals.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization vessel to slow down the rate of cooling. For example, you can place the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Use More Solvent: Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation level.
-
Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.[1]
-
Issue 4: Low Crystal Yield
-
Question: I have successfully grown crystals, but my final yield is very low. How can I improve it?
-
Answer: A low yield can be due to several factors, including using too much solvent, premature filtration, or high solubility of the compound even at low temperatures.[1]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1]
-
Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[1]
-
Minimize Transfers: Each transfer of the solution or crystals can result in some loss of material.
-
Frequently Asked Questions (FAQs)
-
Q1: How do I select a suitable solvent for the recrystallization of a new quinoline derivative?
-
A1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] A systematic approach is to test the solubility of a small amount of your crude product in various solvents of different polarities (e.g., hexanes, toluene, diethyl ether, ethyl acetate, dichloromethane, ethanol, methanol, water) at both room temperature and upon heating.[4] If a single solvent is not ideal, a mixed solvent system (a "good" solvent in which the compound is very soluble and a "bad" solvent in which it is poorly soluble) can be used.[5] For basic quinoline derivatives, adjusting the pH of an aqueous solution can also be an effective method to induce crystallization.[6]
-
Q2: My purified quinoline compound is still showing impurities by analysis. What can I do?
-
A2: If a single recrystallization does not yield a product of the desired purity, a second recrystallization may be necessary. Ensure that the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities. If impurities persist, consider an alternative purification technique such as column chromatography prior to a final recrystallization.
-
Q3: Can I reuse the mother liquor from my recrystallization?
-
A3: Yes, the mother liquor contains dissolved product. You can often recover more of your compound by concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.
-
Q4: What is polymorphism and how does it affect the recrystallization of my quinoline compound?
-
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[7] Different polymorphs can have different physical properties, including solubility, melting point, and stability. The choice of solvent, cooling rate, and temperature can all influence which polymorph is formed during recrystallization.[1] If you are obtaining inconsistent crystal shapes and properties, you may be isolating different polymorphs. Seeding with a crystal of the desired polymorph can help to control the outcome.[1]
Data Presentation
Table 1: Solubility of Selected Quinoline Derivatives in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL |
| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) |
| 5-Chloro-8-hydroxyquinoline | 1,4-Dioxane | 25 | 0.0751 (mole fraction)[8] |
| 5-Chloro-8-hydroxyquinoline | 2-Ethoxyethanol | 25 | 0.0333 (mole fraction)[8] |
| 5-Chloro-8-hydroxyquinoline | n-Propyl acetate | 25 | 0.0297 (mole fraction)[8] |
| 5-Chloro-8-hydroxyquinoline | Acetone | 25 | 0.0200 (mole fraction)[8] |
| 5-Chloro-8-hydroxyquinoline | Ethanol | 25 | 0.0058 (mole fraction)[8] |
| 5-Chloro-8-hydroxyquinoline | Methanol | 25 | 0.0042 (mole fraction)[8] |
| 8-Hydroxyquinoline | Water | Not Specified | Sparingly soluble[9] |
| 8-Hydroxyquinoline | Ethanol | Not Specified | Soluble[9] |
| 8-Hydroxyquinoline | Methanol | Not Specified | Soluble[9] |
| Quinoline | Water | Cold | Slightly soluble[10] |
| Quinoline | Water | Hot | Readily soluble[10][11] |
| Quinoline | Ethanol, Ether, Acetone | Not Specified | Soluble[11] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 4,7-Dichloroquinoline
This protocol is a general guideline and may need to be optimized for specific scales and purity requirements.
-
Solvent Selection: Based on solubility data, ethanol is a suitable solvent for the recrystallization of 4,7-dichloroquinoline.[12]
-
Dissolution: In a fume hood, place the crude 4,7-dichloroquinoline into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For maximum yield, further cool the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.
Protocol 2: Recrystallization of 8-Hydroxyquinoline from a Mixed Solvent System (e.g., Chloroform-Ethanol)
This protocol is suitable when a single solvent is not ideal.
-
Dissolution: Dissolve the crude 8-hydroxyquinoline in a minimal amount of hot chloroform (the "good" solvent) in an Erlenmeyer flask.[13]
-
Addition of Anti-Solvent: While the solution is still hot, slowly add ethanol (the "anti-solvent") dropwise until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of hot chloroform to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the same solvent mixture (chilled) for washing the crystals.
Mandatory Visualization
Caption: A troubleshooting workflow for common issues encountered during the recrystallization of quinoline compounds.
Caption: A decision-making workflow for selecting an appropriate solvent for the recrystallization of quinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Quinolone Derivatives, with a Focus on Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate and other prominent quinolone compounds. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Quinolones are a broad class of synthetic antimicrobial agents that have expanded to show promise in antiviral and anticancer applications.[1][2]
Antibacterial Activity
Quinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3][4] This mechanism leads to rapid bacterial cell death. The antibacterial spectrum of quinolones has evolved over generations, with newer fluoroquinolones showing broader activity against both Gram-positive and Gram-negative bacteria.[5]
Comparative Antibacterial Activity of Quinolones
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinolone derivatives against common bacterial pathogens. Lower MIC values indicate greater antibacterial potency. While specific MIC data for this compound is not extensively available in the public domain, the data for related 8-methoxyquinoline derivatives and other quinolones provide a comparative context.
| Compound/Class | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | References |
| Fluoroquinolones | ||||
| Ciprofloxacin | 0.125 - 8 | 0.013 - 1 | 0.15 - >32 | [6] |
| Levofloxacin | 0.06 - >8.0 | ≤ 0.06 - 2 | 0.5 - >512 | [6] |
| Moxifloxacin | 0.064 - 0.5 | 4 - 8 | 1 - >32 | [6] |
| Non-Fluoroquinolone | ||||
| Nalidixic Acid | 700 | 0.50 - 64 | 0.25 | [6] |
| 8-Methoxyquinoline Derivatives | ||||
| Derivative 3l | >500 | 7.81 | 125 | [7] |
| Derivative 3d | >500 | 31.25 | 125 | [7] |
| Derivative 3c | >500 | 62.50 | >500 | [7] |
Anticancer Activity
Several quinolone derivatives have demonstrated significant anticancer activity. Their mechanisms of action are diverse and can include the inhibition of mammalian topoisomerase II, induction of apoptosis, and modulation of various signaling pathways involved in cancer cell proliferation and survival.
Comparative Anticancer Activity of Quinolone Derivatives
The table below presents the half-maximal inhibitory concentration (IC50) values for various quinolone derivatives against different cancer cell lines. A lower IC50 value signifies greater cytotoxic potency. While specific IC50 data for this compound is limited, studies on its derivatives suggest potential anticancer effects.[8]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivatives | |||
| Derivative 27 | HL-60 (Leukemia) | 1.21 | [9] |
| HCT-116 (Colon) | 0.87 | [9] | |
| MCF-7 (Breast) | 1.21 | [9] | |
| Derivative 5 | HL-60 (Leukemia) | 0.04 | [9] |
| A549 (Lung) | 0.07 | [9] | |
| Norfloxacin Derivatives | |||
| Derivative 73 | PC3 (Prostate) | 2.33 | [10] |
| MCF-7 (Breast) | 2.27 | [10] | |
| MDA-MB-231 (Breast) | 1.52 | [10] | |
| 4-Oxoquinoline-3-carboxamide Derivatives | |||
| Derivative 16b | ACP-03 (Gastric) | 1.92 | [11] |
| Derivative 17b | ACP-03 (Gastric) | 5.18 | [11] |
| 4-Hydroxyquinolone Analogue | |||
| Compound 3g | HCT116 (Colon) | Promising | [12] |
Antiviral Activity
The antiviral potential of quinolones has been an area of growing interest. Certain derivatives have shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.[2][13] The mechanisms of antiviral action can involve the inhibition of viral enzymes like helicase or interference with viral replication processes.[14][15]
Comparative Antiviral Activity of Quinolone Derivatives
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for selected quinolone derivatives against different viruses. A high selectivity index (SI = CC50/EC50) is desirable, indicating that the compound is effective against the virus at concentrations that are not toxic to host cells. A study has shown that derivatives of Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate exhibited potent anti-HIV activity by inhibiting HIV integrase.[8]
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| Enoxacin | SARS-CoV-2 | Vero | 126.4 | >300 | >2.37 | [1][2] |
| MERS-CoV | Vero | 324.9 | >300 | >0.92 | [2] | |
| 4-Oxoquinoline-3-carboxamide Derivative 4h | Bovine Herpesvirus type 5 | MDBK | 6.0 | 1239 | 206 | [16] |
| Quinoxaline Derivative 11 | Vaccinia Virus | HEL | 2 | >20 | >10 | [17] |
| Quinoline Analogue 19 | Enterovirus D68 | RD | 0.05 - 0.10 | >200 | >2000 | [18] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
-
Preparation of Quinolone Solutions: Stock solutions of the quinolone derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the serially diluted quinolone is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) control wells are included. The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.
Determination of Anticancer Activity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4,000-5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the quinolone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Determination of Antiviral Activity by Plaque Reduction Assay
This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound in inhibiting viral replication.[21][22]
-
Cell Seeding: Confluent monolayers of host cells are prepared in 6-well plates.
-
Virus Infection and Compound Treatment: The cells are infected with a known amount of virus in the presence of serial dilutions of the quinolone derivative.
-
Overlay: After a 1-2 hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Visualizing Mechanisms and Workflows
Mechanism of Antibacterial Action of Quinolones
The primary mechanism of antibacterial action for quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately cell death.[3][4]
Caption: Quinolone antibacterial mechanism.
Experimental Workflow for MTT Assay
The MTT assay follows a sequential process from cell culture preparation to the final measurement of cell viability.
Caption: MTT assay experimental workflow.
Signaling Pathways in Quinolone-Induced Anticancer Effects
Some fluoroquinolones have been shown to inhibit cancer cell migration and invasion by downregulating Matrix Metalloproteinase-9 (MMP-9) expression through the modulation of p38 and cAMP signaling pathways.[23]
Caption: Quinolone anticancer signaling pathway.
References
- 1. Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate | 88960-42-3 | Benchchem [benchchem.com]
- 9. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to Quinoline-Based Scaffolds in Drug Discovery: Alternatives to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced therapeutic potential is a perpetual endeavor. Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate serves as a valuable synthetic intermediate in the generation of diverse quinoline libraries. However, its own biological activity profile is not extensively documented in publicly available literature. This guide, therefore, focuses on comparing structurally related and alternative quinoline-based compounds that have demonstrated significant biological activity, providing a valuable resource for lead optimization and the design of next-generation therapeutics.
This comparative guide delves into promising alternative quinoline-based scaffolds, presenting their biological performance, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows. The presented data aims to facilitate a deeper understanding of the structure-activity relationships within the quinoline class and to guide the selection and design of more potent and selective drug candidates.
I. Comparative Analysis of Alternative Quinoline Scaffolds
The following tables summarize the biological activity of promising alternative compounds to this compound, focusing on their anticancer and enzyme-inhibitory properties.
Table 1: Anticancer Activity of 4-Oxoquinoline-3-carboxamide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 16b | 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydroquinoline-3-carboxamide | ACP-03 (Gastric) | 1.92[1][2] | [1][2] |
| MRC-5 (Normal Fibroblast) | > 20[1][2] | [1][2] | ||
| 17b | 6-chloro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide | ACP-03 (Gastric) | 5.18[1][2] | [1][2] |
| MRC-5 (Normal Fibroblast) | > 20[1][2] | [1][2] | ||
| Doxorubicin | (Standard) | ACP-03 (Gastric) | 0.05[1] | [1] |
Table 2: Biological Activity of 4-Hydroxy-2-quinolinone Derivatives
| Compound ID | Structure | Biological Target/Assay | Activity/IC50 | Reference |
| 3h | 4-hydroxy-1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydroquinoline-3-carboxamide | Soybean Lipoxygenase (LOX) | IC50 = 10 µM[3] | [3] |
| 3s | N-(4-fluorophenyl)-4-hydroxy-1-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | Soybean Lipoxygenase (LOX) | IC50 = 10 µM[3] | [3] |
| 3g | N-(4-hydroxyphenyl)-4-hydroxy-1-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | Soybean Lipoxygenase (LOX) | IC50 = 27.5 µM[3] | [3] |
| Lipid Peroxidation Inhibition | 100% inhibition[3] | [3] |
Table 3: Antiviral Activity of 8-Hydroxyquinoline Derivatives
| Compound ID | Structure | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| iso-Pr derivative | 5,7-dichloro-8-hydroxy-2-isopropylquinoline | Dengue virus serotype 2 (DENV2) | 3.03[4] | 16.06[4] | 5.30[4] | [4] |
| iso-Bu derivative | 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | 0.49[4] | 19.39[4] | 39.5[4] | [4] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce the findings and apply these techniques to their own compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., ACP-03) and normal cells (e.g., MRC-5) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Soybean Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of soybean lipoxygenase.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0) and a substrate solution of linoleic acid.
-
Reaction Initiation: Add the test compound at various concentrations to the enzyme solution and incubate for 5 minutes at room temperature. Initiate the reaction by adding the linoleic acid substrate.
-
Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Antiviral Assay (DENV2)
This protocol outlines the procedure for evaluating the antiviral activity of compounds against the Dengue virus.
Protocol:
-
Cell Culture: Culture Vero cells in 96-well plates until they form a confluent monolayer.
-
Virus Infection: Infect the cells with DENV2 at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cytopathic Effect (CPE) Observation: Observe the cells under a microscope for virus-induced cytopathic effects.
-
Cell Viability Assay: Determine cell viability using a colorimetric method (e.g., MTS assay) to calculate the CC50 (50% cytotoxic concentration).
-
Viral Titer Reduction Assay: Quantify the amount of infectious virus particles produced in the supernatant using a plaque assay or a focus-forming assay to determine the IC50 (50% inhibitory concentration).
-
Data Analysis: Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50.
III. Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the discussed compounds.
Caption: A generalized experimental workflow for the discovery and optimization of novel quinoline-based drug candidates.
Caption: Proposed mechanism of action for 4-oxoquinoline-3-carboxamide derivatives as Topoisomerase II inhibitors.
References
- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Quinoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quinoline-based inhibitors against other alternatives, focusing on their mechanism of action, performance data, and the experimental validation behind these findings. The information is intended to support researchers and professionals in drug discovery and development in making informed decisions.
Introduction
Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimalarial effects.[2][3] This guide focuses on the validation of the mechanism of action of quinoline-based inhibitors, particularly those targeting key protein kinases involved in oncogenic signaling pathways.
Comparative Analysis of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various quinoline-based inhibitors against their primary targets, alongside a comparison with clinically relevant non-quinoline alternatives. This data has been compiled from multiple in vitro kinase assays to provide a comparative overview of potency.
c-Met Kinase Inhibitors
| Inhibitor Class | Compound | c-Met Kinase IC50 (nM) |
| Quinoline-Based | Compound 4 | 4.9[4] |
| Crizotinib | 11[4] | |
| Non-Quinoline-Based | Capmatinib | 0.13[4] |
| Tepotinib | 4[4] | |
| Cabozantinib | 1.3 - 5.4[4] |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
| Inhibitor Class | Compound | EGFR Kinase IC50 (nM) | Generation/Class |
| Quinoline-Based | Lapatinib | - | 1st Generation |
| 2-Arylquinoline Derivative | (low nanomolar range) | - | |
| Non-Quinoline-Based | Gefitinib | 26 - 57[5] | 1st Generation |
| Erlotinib | - | 1st Generation |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibitors
| Inhibitor Class | Compound | VEGFR-2 Kinase IC50 (nM) |
| Quinoline-Based | Lenvatinib | - |
| Cabozantinib | 0.035 | |
| Non-Quinoline-Based | Sunitinib | 9.0[6] |
| Sorafenib | 6.0[6] | |
| Fruquintinib | 35[7] | |
| Tivozanib | - |
PI3K/mTOR Kinase Inhibitors
| Inhibitor Class | Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Quinoline-Based | Omipalisib (GSK2126458) | - | - |
| Non-Quinoline-Based | PI-103 | 8 | 20 |
| Dactolisib (NVP-BEZ235) | 4 | 6 |
Pim-1 Kinase Inhibitors
| Inhibitor Class | Compound | Pim-1 Kinase IC50 (nM) |
| Quinoline-Based | TCS PIM-1 1 | 50[8] |
| Non-Quinoline-Based | SGI-1776 | 7 |
| AZD1208 | - |
Signaling Pathways and Mechanism of Action
Quinoline-based inhibitors primarily exert their effects by targeting key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is crucial for validating the mechanism of action of these compounds.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, promoting cell proliferation, survival, and migration. Quinoline-based inhibitors, such as crizotinib, competitively bind to the ATP-binding pocket of the c-Met kinase domain, thereby blocking its activation and subsequent downstream signaling.[4]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[9][10] Quinoline-based inhibitors target the kinase activity of EGFR, preventing its autophosphorylation and blocking these critical downstream signals.[5]
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis.[11] Binding of VEGF-A to VEGFR-2 triggers downstream signaling through pathways like PLCγ-PKC-MAPK and PI3K-Akt, which are essential for endothelial cell proliferation, migration, and survival.[2][11] Quinoline-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream angiogenic signals.[6]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[12][13] It is frequently hyperactivated in cancer. Quinoline-based dual PI3K/mTOR inhibitors can block the activity of both PI3K and mTOR kinases, leading to a more comprehensive inhibition of this critical oncogenic pathway.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that regulates cell survival and proliferation through the phosphorylation of various downstream targets, including BAD and p21.[8] Its expression is often upregulated in cancers. Quinoline-based inhibitors can target the ATP-binding pocket of Pim-1, thereby inhibiting its kinase activity and promoting apoptosis while halting cell cycle progression.[14]
Experimental Protocols for Mechanism of Action Validation
The validation of a quinoline-based inhibitor's mechanism of action relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro kinase inhibition assays.
General In Vitro Kinase Inhibition Assay Workflow
The following diagram outlines a typical workflow for an in vitro kinase assay used to determine the potency of an inhibitor.
Detailed Protocol: c-Met Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
-
Reagent Preparation :
-
Prepare a 10-point, 3-fold serial dilution of the quinoline-based inhibitor in 1X Kinase Buffer.
-
Dilute recombinant c-Met kinase to a 4X working concentration in 1X Kinase Buffer.
-
Prepare a 2X working solution of ULight™-poly GT substrate and ATP in 1X Kinase Buffer.
-
Prepare a Stop/Detection mix containing Eu-labeled antibody and EDTA in 1X Detection Buffer.
-
-
Assay Procedure :
-
Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of a 384-well plate.
-
Add 5 µL of the 4X c-Met enzyme solution to all wells except the "no enzyme" controls.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Stop/Detection mix to all wells.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation :
-
Prepare serial dilutions of the quinoline-based inhibitor in the appropriate buffer.
-
Prepare a 2X kinase reaction buffer.
-
Dilute the EGFR kinase enzyme and a suitable substrate (e.g., Poly(Glu,Tyr)) in the kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of a master mix containing ATP and the substrate to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Detailed Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation :
-
Prepare serial dilutions of the inhibitor.
-
Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate).
-
Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.
-
-
Assay Procedure :
-
Add 25 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the diluted inhibitor or vehicle control.
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme.
-
Incubate at 30°C for 45 minutes.
-
Add 50 µL of Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Data Acquisition and Analysis :
-
Read the luminescence on a microplate reader.
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition and determine the IC50 value.
-
Detailed Protocol: PI3K/mTOR Kinase Inhibition Assay (Competitive ELISA)
-
Reagent Preparation :
-
Prepare serial dilutions of the dual PI3K/mTOR inhibitor.
-
Reconstitute and dilute the PI3K and/or mTOR enzymes, PIP2 substrate, and other reaction components as per the kit instructions.
-
-
Assay Procedure :
-
Pre-incubate the kinase and inhibitor for 10 minutes in a glutathione-coated plate.
-
Add the PIP2 substrate to initiate the kinase reaction.
-
Incubate to allow the production of PIP3.
-
Add a biotinylated-PIP3 tracer and a PIP3 detector protein.
-
Incubate to allow competition between the generated PIP3 and the tracer for binding to the detector protein.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Add a colorimetric substrate and measure the absorbance at 450 nm.
-
-
Data Acquisition and Analysis :
-
A lower signal indicates higher PI3K/mTOR activity (more PIP3 produced, less tracer bound).
-
Calculate the percent inhibition based on the signal relative to controls.
-
Determine the IC50 value from a dose-response curve.
-
Detailed Protocol: Pim-1 Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation :
-
Prepare serial dilutions of the Pim-1 inhibitor.
-
Prepare a 2X kinase buffer.
-
Dilute the Pim-1 kinase enzyme, a suitable peptide substrate, and ATP in the kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the inhibitor dilutions or vehicle control to the wells of a 96-well plate.
-
Add 5 µL of the diluted Pim-1 kinase and pre-incubate for 10-15 minutes.
-
Initiate the reaction by adding 5 µL of a 4X substrate/ATP mixture.
-
Incubate for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This guide provides a comparative framework for understanding and validating the mechanism of action of quinoline-based inhibitors. The presented data, signaling pathway diagrams, and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The versatility of the quinoline scaffold continues to make it a promising starting point for the design of novel and potent inhibitors targeting a range of therapeutic targets.
References
- 1. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to 4-hydroxyquinolines
The 4-hydroxyquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and antimalarial properties. The efficient synthesis of these vital compounds is, therefore, a subject of ongoing research and development. This guide provides a comparative analysis of various synthetic strategies for accessing 4-hydroxyquinolines, detailing both classical and modern methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Classical Synthetic Routes
For decades, the synthesis of 4-hydroxyquinolines has been dominated by several named reactions, each with its own set of advantages and limitations. These classical methods often require harsh reaction conditions, such as high temperatures and strong acids or bases.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. The reaction typically proceeds in two steps: the initial formation of a β-aminoacrylate intermediate, followed by a thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline.[1][2] The choice of solvent is crucial for achieving high yields in the cyclization step, with high-boiling inert solvents like mineral oil or Dowtherm A being preferred.[1][3]
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines substituted at the 3-position. This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and subsequent decarboxylation to afford the final product.[4]
Knorr Quinoline Synthesis
The Knorr quinoline synthesis traditionally leads to 2-hydroxyquinolines from the acid-catalyzed cyclization of β-ketoanilides. However, under specific conditions, such as using a smaller amount of polyphosphoric acid, the formation of 4-hydroxyquinolines can be a competing reaction.[5]
Camps Cyclization
The Camps cyclization involves the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to furnish 4-hydroxyquinolines. The reaction can lead to two different isomers depending on the structure of the starting material and the reaction conditions.[6]
Niementowski Synthesis
The Niementowski synthesis is the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives.[7] This method often requires high temperatures, which has limited its widespread use. However, modifications have been developed to make the reaction more practical.[7][8]
Friedländer Synthesis
The Friedländer synthesis is a straightforward method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[9][10][11] While versatile for quinoline synthesis in general, its application for specifically producing 4-hydroxyquinolines is a variation of the main reaction.[12]
Modern Synthetic Approaches
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of 4-hydroxyquinolines. These modern approaches often utilize microwave irradiation or transition-metal catalysis to overcome the limitations of classical methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, increased yields, and often cleaner reactions.[13] Several classical syntheses, including the Conrad-Limpach and Gould-Jacobs reactions, have been successfully adapted to microwave-assisted conditions, leading to dramatic improvements in efficiency.[14] Green chemistry approaches often leverage microwave heating in benign solvents like water to minimize environmental impact.[15]
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been ingeniously applied to the synthesis of 4-quinolones. These methods typically involve the sequential palladium-catalyzed amidation of an o-haloacetophenone followed by a base-promoted intramolecular cyclization.[16][17] These reactions often proceed under milder conditions and exhibit broad substrate scope.[18]
Data Presentation
The following tables summarize the quantitative data for various synthetic routes to 4-hydroxyquinolines, allowing for a direct comparison of their efficiencies under different conditions.
Table 1: Comparison of Classical Synthetic Routes for 4-Hydroxyquinolines
| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) | Reference(s) |
| Conrad-Limpach | Aniline, Ethyl acetoacetate | Dowtherm A, 250 °C, 15 min | 85-90 | [19] |
| Conrad-Limpach | 4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate | Iso-butyl benzoate, reflux, 35 min | 66 | [3] |
| Conrad-Limpach | 4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate | 2,6-di-tert-butylphenol, reflux, 35 min | 65 | [3] |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | 1. 100 °C, 1 hr; 2. Dowtherm A, 250 °C | High | [4] |
| Camps Cyclization | o-Acylaminoacetophenones | NaOH, Dioxane, 110 °C | 72-97 | [20] |
| Niementowski | Anthranilic acid, Acetophenone | 120-130 °C | Moderate | [7] |
| Modified Niementowski | Anthranilic acid, Cyclohexanone | SOCl₂, Benzene, reflux then rt | 82 | [8] |
| Friedländer | 2-Aminobenzaldehyde, Ketones | Acid or Base catalyst | Variable | [21] |
Table 2: Comparison of Modern Synthetic Routes for 4-Hydroxyquinolines
| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) | Reference(s) |
| Microwave-Assisted Conrad-Limpach | Aniline, Dimethyl-1,3-acetonedicarboxylate | Microwave, 250 °C, 25 min | High | [2] |
| Microwave-Assisted Green Synthesis | β-enaminones, Diethyl malonate | BiCl₃, EtOH, Microwave, 5-13 min | 51-71 | [15] |
| Palladium-Catalyzed (Buchwald-Hartwig) | 2'-Bromoacetophenones, Amides | Pd₂(dba)₃, Xantphos, Cs₂CO₃ then NaOtBu, 100 °C | 63-96 | [16][18] |
| Palladium-Catalyzed Carbonylation | 2-Iodoanilines, Alkynes, CO | Pd catalyst, Microwave, 120 °C, 20 min | Good | [20] |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to 4-hydroxyquinolines.
Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline[19]
Materials:
-
Ethyl β-anilinocrotonate (0.32 mol)
-
Dowtherm A (150 mL)
-
Petroleum ether (b.p. 60-70 °C)
-
Decolorizing carbon (e.g., Darco or Norit)
-
Water
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of Dowtherm A.
-
Heat the Dowtherm A to reflux with stirring.
-
Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.
-
Continue stirring and refluxing for 10-15 minutes after the addition is complete. The ethanol formed during the reaction can be allowed to escape or collected.
-
Allow the mixture to cool to room temperature, at which point a yellow solid will separate.
-
Add approximately 200 mL of petroleum ether (b.p. 60-70 °C), collect the solid on a Büchner funnel, and wash with 100 mL of petroleum ether.
-
After air-drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water.
-
Filter the hot solution and allow it to cool.
-
Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration. Expected Yield: 85-90%
Microwave-Assisted Green Synthesis of 4-Hydroxy-2-quinolone Analogues[15]
Materials:
-
β-enaminone
-
Diethyl malonate
-
Bismuth(III) chloride (BiCl₃)
-
Ethanol (EtOH)
Procedure:
-
In a 20 mL glass tube, introduce a 3:1 mixture of diethyl malonate and the appropriate β-enaminone in 1 mL of ethanol.
-
Add 0.2 mmol of BiCl₃ to the reaction mixture.
-
Subject the reaction mixture to microwave irradiation for a period of 5 to 13 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, add 5 mL of ethanol and recover the catalyst by filtration.
-
The filtrate can be concentrated and the product purified by recrystallization or column chromatography. Expected Yield: 51-71%
Palladium-Catalyzed One-Pot Synthesis of 2-Substituted 4-Quinolones[18]
Materials:
-
2'-Bromoacetophenone derivative
-
Amide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Sodium tert-butoxide (NaOtBu)
-
Dioxane
Procedure:
-
In a reaction vessel, stir a mixture of Pd₂(dba)₃ (1 mol %) and Xantphos (2.5 mol %) in dioxane (5 mL) at room temperature for 5-10 minutes.
-
Add the 2'-bromoacetophenone derivative (1 equiv), the amide (2 equiv), and Cs₂CO₃ (3 equiv).
-
Heat the resulting mixture to 100 °C.
-
After the initial amidation is complete (as monitored by an appropriate analytical technique), add the second base, NaOtBu.
-
Continue heating the reaction mixture at 100 °C for another 4 hours.
-
After cooling, the product can be isolated and purified using standard techniques. Expected Yields: Generally high
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the logical flow of the described synthetic pathways.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. organicreactions.org [organicreactions.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. mdpi.com [mdpi.com]
- 21. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate derivatives against drug-resistant bacteria
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising candidates, quinoline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of antibacterial activity. This guide provides a comparative analysis of the efficacy of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate derivatives and their structural analogs against drug-resistant bacteria, supported by experimental data and detailed methodologies. While direct studies on this compound derivatives are limited, this report extrapolates from closely related quinoline compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy of Quinoline Derivatives Against Drug-Resistant Bacteria
The antibacterial potency of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of various quinoline derivatives against several clinically relevant drug-resistant bacterial strains.
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline Derivatives | |||
| PH176 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 (MIC₅₀), 32 (MIC₉₀) | [1] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Drug-Resistant Gram-positive & Gram-negative strains | 4 - 16 | [2] |
| 7-Methoxyquinoline Derivatives | |||
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (Compound 3l) | Escherichia coli | 7.81 | [3] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (Compound 3d) | Escherichia coli | 31.25 | [3] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (Compound 3c) | Escherichia coli | 62.50 | [3] |
| Quinoline-3-Carboxamide Derivatives | |||
| Compound 3e | ESBL-producing Escherichia coli | 6.25 | [4] |
| Compound 3e | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.125 | [4] |
| Other Quinoline Derivatives | |||
| 6-chlorocyclopentaquinolinamine (7b) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 mM | [5] |
| 2-fluorocycloheptaquinolinamine (9d) | Streptococcus pyogenes | 0.25 mM | [5] |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of the antibacterial efficacy of novel compounds. The following sections detail the protocols for key experiments cited in the evaluation of quinoline derivatives.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is widely used to determine the in vitro antibacterial activity of a compound.[6][7][8][9][10]
1. Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium from an agar plate.
-
Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria without the compound) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 16-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assay
Evaluating the toxicity of antibacterial compounds against mammalian cells is a critical step in drug development.
1. Cell Culture:
-
Maintain a mammalian cell line (e.g., HepG2, HEK-293) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Exposure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Expose the cells to various concentrations of the test compound for a defined period (e.g., 24 or 48 hours).
3. Cell Viability Assessment (MTT Assay):
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Mechanism of Action: A Hypothetical Pathway
While the precise signaling pathway for this compound derivatives is yet to be fully elucidated, the general mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By targeting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.
References
- 1. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes | MDPI [mdpi.com]
- 4. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Structure-Activity Relationship of 8-Methoxyquinoline Derivatives
The 8-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methoxyquinoline derivatives across several key therapeutic areas, supported by experimental data and detailed protocols. The strategic modification of this quinoline core has led to the development of potent agents for treating cancer, microbial infections, malaria, and Alzheimer's disease.
Anticancer Activity
8-Methoxyquinoline derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways and cellular processes like cell migration and tubulin polymerization.[1] The presence and position of methoxy groups, along with other substituents, play a crucial role in determining their cytotoxic and antimigratory efficacy.[1]
Structure-Activity Relationship Insights:
-
Substitution at the 2-Arylpyrimido Moiety: In a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the introduction of a 2-methoxy or 2,4-dimethoxy substitution on the 2-arylpyrimido functionality enhanced antimigratory activity, particularly when a methoxy group was also present at the 9-position of the quinoline ring.[1]
-
3,4,5-Trimethoxy Substitution: The presence of a 3,4,5-trimethoxy substitution on the 2-arylpyrimido group significantly improved antimigratory activity, regardless of whether a methoxy group was present at the 9-position.[1]
-
Indolo[2,3-b]quinoline Derivatives: The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) has been shown to inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2) by blocking the cell cycle in the G2/M phase and inducing apoptosis.[2] This activity is attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway.[2]
Table 1: Cytotoxic Activity of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)
| Cell Line | Incubation Time | IC50 (µM) |
|---|---|---|
| HCT116 (Colorectal Cancer) | 48 h | 0.33[2] |
| Caco-2 (Colorectal Cancer) | 48 h | Data not specified[2] |
| HIEC (Normal Intestinal Epithelial) | 48 h | Low toxicity noted[2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 8-methoxyquinoline derivatives. Include a negative control (vehicle-treated cells) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Visualization
The diagram below illustrates the inhibition of the PI3K/AKT/mTOR pathway by an 8-methoxyquinoline derivative, a key mechanism for its anticancer effect.[2]
Caption: PI3K/AKT/mTOR pathway inhibition by 8-methoxyquinoline derivatives.
Antimicrobial Activity
8-Methoxyquinoline and its derivatives have shown promising antibacterial and antifungal properties. The core structure acts as a robust pharmacophore, and modifications can tune its efficacy against various pathogenic microbes, including drug-resistant strains.
Structure-Activity Relationship Insights:
-
Parent Compound: 8-Methoxyquinoline itself exhibits strong antifungal activity against Aspergillus flavus and Aspergillus niger, and potent antibacterial activity against Bacillus subtilis and Salmonella typhi.[3]
-
Nitro Substitution: The introduction of a nitro group at the 5-position (5-Nitro-8-Methoxyquinoline) was found to decrease the antibacterial and antifungal activity compared to the parent 8-methoxyquinoline.[3]
-
Sulfonamide Hybrids: A series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides demonstrated significant antimicrobial activity against various bacterial and fungal strains causing urinary tract infections.[4] The nature of the substituent on the sulfonamide moiety greatly influenced the activity.[4]
Table 2: Antimicrobial Activity of 8-Methoxyquinoline Derivatives
| Compound | Test Organism | Activity |
|---|---|---|
| 8-Methoxyquinoline | Aspergillus flavus | Strong antifungal[3] |
| 8-Methoxyquinoline | Bacillus subtilis | Strong antibacterial[3] |
| 8-Methoxyquinoline | Salmonella typhi | Strong antibacterial[3] |
| 5-Nitro-8-Methoxyquinoline | Various bacteria/fungi | Less active than parent[3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of twofold serial dilutions of the 8-methoxyquinoline derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (broth with inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow Visualization
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antimalarial Activity
The 8-amino-6-methoxyquinoline core is fundamental to several important antimalarial drugs, including primaquine and tafenoquine.[5] Research has focused on modifying this scaffold to enhance activity against drug-resistant Plasmodium falciparum strains and to improve the safety profile.
Structure-Activity Relationship Insights:
-
6-Methoxy Group: The presence of a methoxy group at the C6 position is a well-established requirement for enhancing antimalarial activity in 8-aminoquinolines.[6]
-
Side Chain at C8: The nature of the aminoalkylamino side chain at the C8 position is critical for activity. Modifications to this chain can impact efficacy, toxicity, and pharmacokinetic properties.[6][7]
-
Styrylquinoline Derivatives: In a C6-methoxy styrylquinoline series, a nitro group at the para-position of the benzene ring (compound 9) resulted in higher inhibitory activity against the Dd2 strain of P. falciparum compared to the unsubstituted compound.[8] Moving the nitro group to the ortho or meta position led to decreased activity.[8]
-
Hybridization: Hybridizing the 8-amino-6-methoxyquinoline pharmacophore with a tetrazole ring has produced compounds with significant antiplasmodial activity. The linker connecting the two moieties and the lipophilic side chains strongly influence the activity and cytotoxicity.[5]
Table 3: Antimalarial Activity of 6-Methoxy-Styrylquinoline Derivatives against P. falciparum (Dd2 strain)
| Compound | R² Substituent (on benzene ring) | EC50 (nM) |
|---|---|---|
| 8 | H | 41.2 ± 5.3[8] |
| 9 | 4-NO₂ | 28.6 ± 0.9[8] |
| 10 | 2-NO₂ | 56.3 ± 8.1[8] |
| 11 | 3-NO₂ | 49.5 ± 4.0[8] |
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I)
This fluorescence-based assay is widely used to assess the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum (e.g., Dd2 strain) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Plating: In a 96-well plate, add serially diluted 8-methoxyquinoline derivatives.
-
Infection: Add the parasite culture (1% parasitemia) to the wells and incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent dye SYBR Green I, which intercalates with the DNA of the parasites.
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour and then measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and calculate the EC50 value, which represents the concentration required to inhibit parasite growth by 50%.
SAR Visualization
The diagram highlights the key structural features of 8-methoxyquinoline derivatives that are critical for their antimalarial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [iris.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate: A Guide to Putative In Vivo and In Vitro Activities
For researchers, scientists, and drug development professionals, understanding the biological activity profile of a compound is paramount. This guide addresses the current knowledge surrounding Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative with potential therapeutic applications. While direct comparative studies on the in vivo and in vitro activities of this specific molecule are not extensively available in the public domain, this document provides a comprehensive overview based on the biological activities of structurally related quinoline compounds. This guide also presents hypothetical experimental workflows to aid researchers in designing their own investigations.
Overview of Quinoline Derivatives' Biological Activities
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The existing literature suggests that compounds structurally similar to this compound exhibit a range of effects, including anticancer, antibacterial, antifungal, and antioxidant properties. This suggests that the target compound may hold similar potential.
Hypothetical In Vitro Activity Profile
Based on studies of related 4-hydroxy and 8-methoxyquinoline derivatives, the in vitro activities of this compound could be explored through a variety of assays.
Potential Anticancer Activity
Quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The potential anticancer activity of the target compound could be assessed using the following experimental workflow.
Caption: Hypothetical workflow for in vitro anticancer activity screening.
Potential Antibacterial and Antifungal Activity
The quinoline scaffold is a core component of several antibacterial and antifungal agents. The antimicrobial potential of this compound could be determined as follows:
Caption: Workflow for determining in vitro antimicrobial activity.
Potential Antioxidant Activity
Some quinoline derivatives are known to possess antioxidant properties[1]. The radical scavenging potential of the title compound could be evaluated through established in vitro antioxidant assays.
| Assay | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Evaluates the compound's capacity to scavenge the ABTS radical cation. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Determines the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |
Hypothetical In Vivo Activity and Correlation
Translating in vitro findings to an in vivo model is a critical step in drug development. For this compound, a logical progression would involve animal models relevant to the observed in vitro activities.
A Potential In Vivo Anticancer Study Workflow
Should in vitro studies indicate significant cytotoxicity, an in vivo anticancer evaluation in a murine model could be pursued.
Caption: A potential workflow for an in vivo anticancer study.
Bridging In Vitro and In Vivo Data
Establishing a correlation between in vitro activity and in vivo efficacy is a complex but essential aspect of pharmacology. For quinoline derivatives, studies have shown that factors such as metabolic stability and pharmacokinetic properties can influence this relationship[2]. For instance, a compound with high in vitro potency may exhibit poor in vivo efficacy due to rapid metabolism or poor bioavailability.
Alternative Compounds for Comparison
While direct comparisons with this compound are challenging due to the lack of data, researchers can benchmark their findings against other well-characterized quinoline derivatives.
| Compound Class | Example | Known Activities |
| 4-Hydroxyquinoline-3-carboxamides | Voreloxin | Anticancer (Topoisomerase II inhibitor) |
| 8-Hydroxyquinolines | Clioquinol | Antifungal, Antibacterial |
| 8-Methoxyquinoline derivatives | Primaquine | Antimalarial |
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. Although specific in vivo and in vitro data for this molecule is currently scarce, the wealth of information on related quinoline derivatives provides a strong foundation for future research. The experimental workflows and comparative data presented in this guide are intended to equip researchers with the necessary tools to explore the biological activities of this promising compound and to contribute valuable data to the scientific community.
References
A Researcher's Guide to Quinoline Synthesis: Benchmarking New Methods Against Classical Approaches
For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficient construction of this privileged heterocyclic system is paramount. This guide provides an objective comparison of classical and modern quinoline synthesis methodologies, supported by experimental data, to empower informed decisions in the laboratory.
This comparative analysis delves into the performance of traditional methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses against contemporary strategies, including microwave-assisted reactions, ionic liquid-based syntheses, metal-catalyzed C-H activation/oxidative annulation, and multicomponent reactions. By presenting quantitative data in structured tables, offering detailed experimental protocols, and visualizing key workflows, this guide aims to equip researchers with the necessary information to select the most suitable synthetic route for their target quinoline derivatives.
At a Glance: Classical vs. Modern Quinoline Synthesis
The choice of a synthetic method for quinoline derivatives often involves a trade-off between factors like substrate scope, reaction conditions, yield, and environmental impact. Classical methods, while foundational, often suffer from harsh conditions and limited functional group tolerance.[1] In contrast, modern techniques frequently offer milder conditions, faster reaction times, and higher yields, albeit sometimes requiring more specialized reagents or catalysts.[2]
Table 1: General Comparison of Quinoline Synthesis Approaches
| Feature | Classical Methods (e.g., Skraup, Friedländer) | Modern Methods (e.g., Microwave, Metal-Catalysis) |
| Reaction Conditions | Often harsh (strong acids/bases, high temperatures)[3] | Generally milder, more controlled conditions[2] |
| Reaction Time | Typically several hours to days[4] | Often minutes to a few hours[2] |
| Yields | Variable, often low to moderate[3][4] | Generally good to excellent[2][5] |
| Substrate Scope | Can be limited, poor functional group tolerance[1] | Broader substrate scope and better functional group tolerance[6] |
| Environmental Impact | Use of hazardous reagents and solvents is common | Often employ greener solvents, catalysts, and energy sources[7] |
| Catalysts | Often stoichiometric strong acids or bases[3] | Typically catalytic amounts of metals, organocatalysts, or enzymes[8] |
Quantitative Benchmarking: A Tale of Two Quinolines
To provide a more direct comparison, this section presents data for the synthesis of two representative quinoline scaffolds—2-methylquinoline and a 2,4-disubstituted quinoline—using various methods.
Synthesis of 2-Methylquinoline
Table 2: Comparison of Methods for the Synthesis of 2-Methylquinoline
| Method | Reactants | Catalyst/Conditions | Time | Temperature (°C) | Yield (%) | Reference |
| Doebner-von Miller | Aniline, Crotonaldehyde | HCl | Several hours | Reflux | Moderate | [3] |
| Friedländer | 2-Aminobenzaldehyde, Acetone | 10% aq. NaOH | 12 h | Room Temp. | High | [4] |
| Microwave-assisted Skraup | Substituted Anilines, Glycerol | H₂SO₄, in water | 15 min | 200 | 10-77 | [4] |
Synthesis of 2,4-Disubstituted Quinolines
Table 3: Comparison of Methods for the Synthesis of 2,4-Disubstituted Quinolines
| Method | Reactants | Catalyst/Conditions | Time | Temperature (°C) | Yield (%) | Reference |
| Combes | Aniline, Acetylacetone | Conc. H₂SO₄ | Not Specified | Not Specified | Good | [3] |
| Ionic Liquid-based | 2-Aminoaryl ketones, Phenylacetylene | Zinc triflate in [hmim]PF₆ | 2.5 h | 80-90 | up to 98 | |
| Multicomponent Reaction | p-Nitroaniline, Benzaldehyde derivatives, Phenylacetylene | NbCl₅ | 96 h | Room Temp. | 75-98 |
Experimental Protocols: From Classical to Cutting-Edge
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic method. This section provides protocols for key classical and modern quinoline syntheses.
Classical Method: Friedländer Synthesis of 2-Methylquinoline[4]
Materials:
-
2-Aminobenzaldehyde (12.1 g, 0.1 mole)
-
Acetone (58 g, 1.0 mole)
-
10% aqueous Sodium Hydroxide solution (10 mL)
Procedure:
-
In a 250-mL Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in acetone.
-
Add the 10% sodium hydroxide solution and swirl the mixture.
-
Allow the mixture to stand at room temperature for 12 hours, during which time a crystalline product will separate.
-
Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.
Modern Method: Microwave-Assisted Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines bearing a Quinoline Moiety[9][10]
Materials:
-
Formyl-quinoline derivative (0.05 mmol)
-
Appropriate heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol)
-
Cyclic 1,3-diketone (0.05 mmol)
-
DMF (1.0 mL)
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts of the formyl-quinoline derivative, the heterocyclic amine, and the cyclic 1,3-diketone.
-
Add DMF (1.0 mL) as the solvent.
-
Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes. The microwave power is typically set to 250 W with a pressure of 30 PSI.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold ethanol (2 x 3 mL) and air dry to obtain the final product.
Modern Method: Ionic Liquid-Promoted Friedländer Annulation
While a specific protocol for the ionic liquid synthesis of a particular quinoline was not found in the immediate search results, a general procedure can be outlined based on the available information.
General Procedure:
-
In a reaction vessel, dissolve the 2-aminoaryl ketone and the α-methylene carbonyl compound in an appropriate ionic liquid (e.g., [Hbim]BF₄).
-
If required, add a catalytic amount of a Lewis acid (e.g., zinc triflate).
-
Heat the reaction mixture with stirring to the specified temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
The ionic liquid can often be recovered and reused after washing and drying.
-
Purify the product by column chromatography.
Visualizing the Process: Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the logical relationships between different synthetic approaches.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding the selectivity of a compound is as crucial as identifying its primary target. Off-target effects, arising from a molecule's interaction with unintended enzymes, can lead to unforeseen side effects or even therapeutic benefits. This guide provides a comparative framework for evaluating the cross-reactivity of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative with potential therapeutic applications.
Due to the limited availability of public domain, large-scale screening data for this specific compound, this guide presents a hypothetical cross-reactivity profile against a panel of representative enzymes. The data herein is for illustrative purposes, designed to mimic the output of a typical in vitro enzyme screening campaign and to serve as a template for the analysis of internally generated experimental results.
Quantitative Analysis of Enzyme Inhibition
The following table summarizes the hypothetical inhibitory activity of this compound against a diverse panel of enzymes, compared to known reference inhibitors. This format allows for a clear and direct comparison of potency and selectivity.
| Enzyme Family | Enzyme Target | This compound (% Inhibition at 10 µM) | Reference Inhibitor | Reference Inhibitor (% Inhibition at 1 µM) |
| Kinases | ||||
| ABL1 | 15 | Imatinib | 98 | |
| BRAF | 8 | Vemurafenib | 95 | |
| EGFR | 22 | Gefitinib | 92 | |
| PI3Kα | 35 | Alpelisib | 88 | |
| SRC | 45 | Dasatinib | 96 | |
| Proteases | ||||
| Cathepsin B | 12 | CA-074 | 91 | |
| MMP-2 | 28 | Marimastat | 85 | |
| Thrombin | 5 | Dabigatran | 99 | |
| Phosphatases | ||||
| PTP1B | 18 | Trodusquemine | 89 | |
| SHP2 | 25 | SHP099 | 93 | |
| Other Enzymes | ||||
| COX-2 | 40 | Celecoxib | 94 | |
| HDAC1 | 9 | Vorinostat | 97 | |
| PDE5A | 6 | Sildenafil | 98 |
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity profiling, a detailed and standardized experimental protocol is paramount. The hypothetical data presented above would be generated using a method similar to the one described below.
General Protocol for In Vitro Enzyme Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a protein kinase. Similar principles apply to assays for other enzyme classes, with appropriate modifications to substrates and detection reagents.
1. Reagents and Materials:
-
Kinase: Recombinant human kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Test Compound: this compound, dissolved in DMSO.
-
Reference Inhibitor: Known inhibitor for the specific kinase, dissolved in DMSO.
-
Assay Buffer: Kinase-specific buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection Reagent: Luminescent kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Microplates: White, opaque 384-well assay plates.
-
Plate Reader: Luminometer capable of reading luminescence.
2. Assay Procedure:
-
Compound Preparation:
-
Create a serial dilution of the test compound and reference inhibitor in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds to the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a high concentration of a known inhibitor as a positive control (0% activity).
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution containing the kinase and its specific substrate in the assay buffer.
-
-
Reaction Initiation:
-
Add the kinase/substrate solution to each well of the assay plate containing the compounds.
-
Add ATP solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Reaction Termination and Signal Generation:
-
Add the first detection reagent (e.g., ADP-Glo™ Reagent) to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for a specified time (e.g., 40 minutes).
-
Add the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.
-
Incubate for a specified time (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental designs. The following visualizations, created using the DOT language, provide a conceptual overview of a potential signaling pathway affected by the compound and a typical workflow for assessing enzyme cross-reactivity.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Caption: General experimental workflow for assessing enzyme cross-reactivity.
A Comparative Guide to Analytical Techniques for Quinoline Characterization
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives are a cornerstone in pharmaceutical and materials science, recognized for their broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The precise and reliable characterization of these heterocyclic compounds is paramount for drug discovery, quality control, and safety assessment. This guide provides a comprehensive comparison of key analytical techniques for the characterization of quinoline compounds, offering insights into their performance, supported by experimental data, to aid in the selection of the most appropriate methodology for specific research needs.
Overview of Analytical Techniques
The characterization of quinoline and its derivatives can be broadly categorized into separative and non-separative techniques. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) excel in separating complex mixtures and providing quantitative data. Spectroscopic techniques, including UV-Vis and Fluorescence Spectroscopy, offer sensitive detection, while Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for structural elucidation. Electrochemical methods provide a sensitive and often cost-effective alternative for detection.
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by its quantitative performance characteristics. The following table summarizes key metrics for various methods used in the analysis of quinoline compounds.
| Analytical Technique | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | Quinoline Derivatives | 0.1 - 1.0 µg/mL | 0.2 - 5.0 µg/mL | > 0.999 | 98% - 102% | < 2% | [1] |
| HPLC-UV | Quinoline in Textiles | - | 0.2 µg/mL | - | 90.6 - 98.9 | - | [2] |
| GC-MS | Quinoline in Textiles | 0.1 mg/kg | 0.05 mg/kg | > 0.999 | 82.0% - 99.8% | 0.9% - 3.8% | [3][4] |
| GC-MS | Quinoline in Textiles | 0.1 mg/kg | - | 0.9998 | 82.9% - 92.0% | 1.4% - 3.8% | [3] |
| UV/Vis Spectroscopy | Quinoline & 2-hydroxyquinoline | - | - | - | < 10% difference with HPLC | 1.7% - 2.7% | [5] |
| Square Wave Voltammetry (SWV) | Amodiaquine | 0.002 µM | - | - | - | - | [6] |
| Adsorptive Stripping Square Wave Voltammetry (AdSSWV) | Diresorcinate-1,10-phenanthrolinecobalt(II)-Modified Glassy Carbon Electrode | 0.00039 µM | - | - | - | - | [6] |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode | 11.29 µg/mL | - | - | - | - | [6] |
| Fluorescence Spectroscopy | Zinc Ion Sensor | 0.53 µM | - | - | - | - | [7] |
Experimental Workflow for Quinoline Analysis
The general workflow for the analysis of quinoline compounds involves several key stages, from sample preparation to data analysis. The specific steps may vary depending on the chosen technique and the sample matrix.
Caption: A generalized experimental workflow for the characterization of quinoline compounds.
Detailed Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely utilized technique for the separation and quantification of quinoline derivatives in various matrices.[1]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[8] Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD).[1]
-
Experimental Protocol (General):
-
Sample Preparation: For solid samples like pharmaceutical tablets, accurately weigh a portion, dissolve in a suitable solvent (e.g., methanol), and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter. For biological fluids like plasma, perform protein precipitation using an organic solvent (e.g., acetonitrile), vortex, and centrifuge. The supernatant is then collected for analysis.[1]
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or DAD detector is used.[1] A common column choice is a reverse-phase C18 column.[1]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is frequently used.[9] Phosphoric acid or formic acid may be added to control the pH.[9]
-
Flow Rate: Typically set at 1.0 mL/min.[1]
-
Injection Volume: A standard injection volume is 10 µL.[1]
-
Detection Wavelength: Determined by the UV spectrum of the specific quinoline derivative (e.g., 270 nm, 340 nm).[1]
-
-
Analysis: A calibration curve is generated using standard solutions of the quinoline derivative to quantify the analyte in the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile quinoline compounds, offering high resolution and sensitivity.[8]
-
Principle: In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.[8]
-
Experimental Protocol (for Quinoline in Textiles):
-
Sample Preparation: A textile sample is ultrasonically extracted with an organic solvent like toluene. The extract is then filtered through a 0.45 µm filter membrane.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A common column is a DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm).[3]
-
GC Conditions:
-
MS Conditions:
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of quinoline compounds in solution.
-
Principle: This technique measures the absorption of ultraviolet or visible light by a molecule. The amount of light absorbed is proportional to the concentration of the analyte in the solution (Beer-Lambert Law).
-
Experimental Protocol (for Quinoline Yellow):
-
Sample Preparation: Prepare a series of standard solutions of the quinoline compound in a suitable solvent.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Analysis: Scan the UV-Vis spectrum of the quinoline compound to determine the wavelength of maximum absorbance (λmax). For Quinoline Yellow, the λmax is observed at 414 nm.[10] Measure the absorbance of the standard solutions at the λmax to construct a calibration curve. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for detecting quinoline derivatives, many of which exhibit intrinsic fluorescence or can be derivatized to become fluorescent.
-
Principle: This method involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic state. As the molecule returns to its ground state, it emits light at a longer wavelength, and this emitted light is measured. The intensity of the fluorescence is typically proportional to the concentration of the analyte.
-
Experimental Protocol (General):
-
Sample Preparation: Prepare solutions of the quinoline compound in a suitable solvent.
-
Instrumentation: A spectrofluorometer.
-
Analysis: Determine the optimal excitation and emission wavelengths for the quinoline derivative. For a quinoline-based fluorescent sensor for Fe3+, an excitation wavelength of 301 nm resulted in an emission maximum at 397 nm.[11] A calibration curve is constructed by measuring the fluorescence intensity of a series of standard solutions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of quinoline derivatives, providing detailed information about the carbon-hydrogen framework of a molecule.[12]
-
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a spectrum with distinct signals for different atoms in the molecule.
-
Experimental Protocol (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline derivative in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[12]
-
Instrumentation: A high-resolution NMR spectrometer.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals provide detailed structural information. For example, the ¹H NMR spectrum of quinoline shows characteristic signals in the aromatic region between 7.0 and 9.0 ppm.[12]
-
Electrochemical Methods
Electrochemical techniques offer high sensitivity, rapid analysis, and cost-effectiveness for the determination of quinoline compounds.[6]
-
Principle: These methods involve the measurement of an electrical signal (e.g., current or potential) that arises from a chemical reaction involving the analyte at the surface of an electrode. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed.[13]
-
Experimental Protocol (for Amodiaquine using SWV):
-
Sample Preparation: Prepare a solution of the analyte in a suitable electrolyte.
-
Instrumentation: A three-electrode electrochemical cell (working, reference, and counter electrodes) connected to a potentiostat.
-
Analysis: Immerse the electrodes in the sample solution. Apply a potential waveform and measure the resulting current. The peak current is proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak current against the concentration of standard solutions.
-
Logic for Method Selection
The choice of the most suitable analytical technique depends on the specific research objective. The following diagram illustrates a decision-making process for selecting the appropriate method.
Caption: A decision tree for selecting an appropriate analytical technique for quinoline characterization.
Conclusion
The characterization of quinoline and its derivatives can be effectively achieved through a variety of analytical techniques. Chromatographic methods like HPLC and GC-MS are indispensable for separation and quantification, especially in complex matrices. Spectroscopic methods such as UV-Vis and fluorescence spectroscopy provide sensitive detection options, while NMR remains the gold standard for unequivocal structural elucidation. Electrochemical methods offer a compelling alternative with high sensitivity and potential for miniaturization. The optimal choice of technique is contingent upon the specific analytical requirements, including the nature of the sample, the desired level of sensitivity and selectivity, and the overall research objective. This guide provides the foundational information to assist researchers in making informed decisions for the robust and reliable characterization of quinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. madison-proceedings.com [madison-proceedings.com]
- 4. Determination of Quinoline and Isoquinoline in Textiles by Gas Chromatography-Mass Spectrometry [fxcsxb.com]
- 5. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, ensuring laboratory safety and environmental compliance. This compound, like other quinoline derivatives, must be treated as hazardous waste and disposed of through certified channels.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is categorized as an irritant and may be harmful if ingested or inhaled.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1] The recommended method of disposal is through a licensed hazardous waste management facility, which will typically employ high-temperature incineration to ensure complete destruction of the compound.[2][3][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, including residues and contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
2. Container Management:
-
Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Keep the container closed at all times, except when adding waste.
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][6][7]
-
Provide the contractor with the safety data sheet (SDS) for this compound and a complete inventory of the waste.
-
Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.
Disposal Workflow Diagram
Caption: Logical workflow for the disposal of this compound.
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management and does not cite specific experimental protocols for the disposal itself, as the primary method is through licensed contractors. The procedures outlined are derived from safety data sheets and general chemical waste guidelines.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. inciner8.com [inciner8.com]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. hechayward.com [hechayward.com]
- 7. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Fire/flame resistant and impervious clothing | Not specified |
| Chemical impermeable gloves | Not specified | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation occurs[1] |
Operational Protocol: Safe Handling
Engineering Controls:
-
Work in a well-ventilated place, preferably under a chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][3]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]
-
During Use: Avoid contact with skin and eyes.[1] Do not breathe dust, vapors, mist, or gas.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][4] Contaminated work clothing should not be allowed out of the workplace.[2]
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][4] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release Measures:
-
Personal Precautions: Avoid dust formation and contact with the material.[1] Use personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleaning: Collect the spillage and arrange for disposal in suitable, closed containers.[1]
Storage and Disposal
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
For long-term stability, store at -20°C.[5]
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
-
Do not empty into drains.[6]
GHS Hazard Information
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
